7-bromo-5-chloro-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-5-chloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDTYDQJHCQVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256523 | |
| Record name | 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952959-39-6 | |
| Record name | 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 7-bromo-5-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative with potential applications in medicinal chemistry and drug development. The synthesis is designed for researchers, scientists, and professionals in the field of organic and medicinal chemistry.
Introduction
Indole-2-carboxylic acids are a pivotal class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of halogen substituents, such as bromine and chlorine, onto the indole scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule, often leading to enhanced potency and selectivity for various biological targets. This guide outlines a robust and efficient multi-step synthesis for the preparation of this compound, starting from the commercially available 2-bromo-4-chloroaniline. The synthetic strategy is centered around the well-established Fischer indole synthesis, a reliable method for the construction of the indole ring system.
Overall Synthesis Pathway
The proposed synthesis of this compound is a three-step process:
-
Synthesis of (2-bromo-4-chlorophenyl)hydrazine (2) from 2-bromo-4-chloroaniline (1) via diazotization followed by reduction.
-
Fischer Indole Synthesis of ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (4) from (2-bromo-4-chlorophenyl)hydrazine (2) and ethyl pyruvate (3).
-
Hydrolysis of the ethyl ester (4) to the final product, this compound (5).
Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis. These protocols are based on established procedures for analogous reactions and may require optimization for this specific substrate.
Step 1: Synthesis of (2-bromo-4-chlorophenyl)hydrazine (2)
This procedure involves the diazotization of 2-bromo-4-chloroaniline followed by reduction of the resulting diazonium salt.
-
Materials:
-
2-bromo-4-chloroaniline (1)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium sulfite (Na₂SO₃) or Stannous chloride (SnCl₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Ice
-
-
Procedure:
-
A solution of 2-bromo-4-chloroaniline (1.0 eq) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, a solution of sodium sulfite (3.0 eq) in water is prepared and cooled to 0 °C.
-
The cold diazonium salt solution is slowly added to the sodium sulfite solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.
-
The reaction mixture is then made alkaline by the addition of a concentrated sodium hydroxide solution.
-
The product, (2-bromo-4-chlorophenyl)hydrazine, is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
-
Step 2: Fischer Indole Synthesis of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (4)
This step involves the acid-catalyzed cyclization of the synthesized hydrazine with ethyl pyruvate.
-
Materials:
-
(2-bromo-4-chlorophenyl)hydrazine (2)
-
Ethyl pyruvate (3)
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
-
Procedure:
-
A solution of (2-bromo-4-chlorophenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product, ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate, can be purified by column chromatography on silica gel.
-
Step 3: Hydrolysis of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (4)
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
-
Materials:
-
Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (4)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
The ethyl ester (1.0 eq) is dissolved in a mixture of ethanol and water.
-
A solution of sodium hydroxide (3.0 eq) in water is added to the ester solution.
-
The mixture is heated to reflux until the hydrolysis is complete, as monitored by TLC.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is then cooled in an ice bath and acidified to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
-
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for similar reactions. Actual yields may vary depending on the specific reaction conditions and purification methods employed.
| Step | Starting Material(s) | Product | Catalyst/Reagents | Solvent | Temperature | Typical Yield (%) |
| 1 | 2-bromo-4-chloroaniline | (2-bromo-4-chlorophenyl)hydrazine | NaNO₂, HCl, Na₂SO₃ | Water | 0-25 °C | 70-85 |
| 2 | (2-bromo-4-chlorophenyl)hydrazine, Ethyl pyruvate | Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate | H₂SO₄ or PPA | Ethanol | Reflux | 60-75 |
| 3 | Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate | This compound | NaOH, HCl | Ethanol/Water | Reflux | 85-95 |
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and actionable synthetic route for the preparation of this compound. The proposed pathway utilizes the robust Fischer indole synthesis and starts from a readily available starting material. The provided experimental protocols and data offer a solid foundation for researchers to synthesize this and other similarly substituted indole derivatives for further investigation in drug discovery and materials science. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
A Technical Guide to 7-Bromo-5-chloro-1H-indole-2-carboxylic Acid: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic approaches, and potential biological significance of the novel heterocyclic compound, 7-bromo-5-chloro-1H-indole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document incorporates predicted values and data from closely related analogs to offer a thorough assessment for research and development purposes.
Core Physicochemical Properties
This compound, identified by the CAS number 952959-39-6, is a halogenated derivative of indole-2-carboxylic acid. Its structure suggests potential applications in medicinal chemistry, as the indole scaffold is a common feature in many biologically active compounds.
Table 1: Physicochemical Data for this compound and Related Analogs
| Property | This compound | 5-bromo-7-chloro-1H-indole-2-carboxylic acid (Isomer) | 5-bromoindole-2-carboxylic acid (Analog) |
| CAS Number | 952959-39-6 | 383132-31-8 | 7254-19-5 |
| Molecular Formula | C₉H₅BrClNO₂ | C₉H₅BrClNO₂ | C₉H₆BrNO₂ |
| Molecular Weight | 274.50 g/mol | 274.50 g/mol | 240.05 g/mol |
| Appearance | White powder | Not specified | Solid |
| Melting Point | No data available | Not specified | 280-294 °C[1] |
| Boiling Point | No data available | 494.4±40.0 °C (Predicted)[2] | Not specified |
| pKa | No data available | 4.03±0.30 (Predicted)[2] | Not specified |
| Solubility | No data available | No data available | No data available |
Note: The lack of specific experimental data for this compound necessitates the use of predicted values and data from its isomer and a related analog for comparative purposes.
Experimental Protocols
General Synthesis of Halo-substituted Indole-2-carboxylic Acids
A common route for the synthesis of substituted indole-2-carboxylic acids is through the Fischer indole synthesis, followed by halogenation and hydrolysis of the corresponding ester.
Diagram 1: Generalized Fischer Indole Synthesis Workflow
Caption: Generalized workflow for the Fischer indole synthesis of halo-substituted indole-2-carboxylic acids.
Methodology:
-
Fischer Indole Synthesis: A substituted phenylhydrazine is reacted with pyruvic acid in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding indole-2-carboxylic acid ester.
-
Halogenation: The resulting ester is then treated with a suitable halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to introduce the desired halogen atoms onto the indole ring.
-
Hydrolysis: The halo-substituted ester is subsequently hydrolyzed, typically using a base like sodium hydroxide, to yield the final halo-substituted indole-2-carboxylic acid.
Determination of Physicochemical Properties
Standard analytical techniques can be employed to characterize the physicochemical properties of the synthesized compound.
Diagram 2: Experimental Workflow for Physicochemical Characterization
Caption: General experimental workflow for the physicochemical characterization of a synthesized compound.
Methodologies:
-
Melting Point: Determined using a standard melting point apparatus.
-
Solubility: The equilibrium solubility can be determined using the shake-flask method in various solvents (e.g., water, ethanol, DMSO).
-
pKa: Potentiometric titration is a common method for determining the acid dissociation constant.
-
LogP: The octanol-water partition coefficient (LogP) can be determined using the shake-flask method followed by quantification of the compound in each phase.
-
Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure and purity of the synthesized compound.
Potential Biological Significance and Signaling Pathways
While no specific biological activities have been reported for this compound, derivatives of closely related bromo- and chloro-substituted indole-2-carboxylic acids have shown promise as inhibitors of various enzymes, suggesting potential therapeutic applications. For instance, certain substituted indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase and as anticancer agents targeting kinases like EGFR.[3][4]
Diagram 3: Representative Kinase Inhibition Signaling Pathway
Caption: A representative signaling pathway illustrating the potential mechanism of action of indole-2-carboxylic acid derivatives as kinase inhibitors.
This pathway illustrates how a derivative of this compound could potentially inhibit a receptor tyrosine kinase like EGFR. By blocking the kinase activity, the downstream signaling cascade that promotes cell proliferation and survival is disrupted, which is a key strategy in cancer therapy.
Conclusion
This compound represents a novel compound with potential for further investigation in the field of drug discovery. While specific experimental data is currently limited, the information on related compounds provides a solid foundation for future research. The synthetic and analytical protocols outlined in this guide can serve as a starting point for the preparation and characterization of this molecule. Furthermore, the exploration of its biological activities, particularly in the context of kinase and viral enzyme inhibition, is a promising avenue for the development of new therapeutic agents.
References
In-Depth Technical Guide: 7-bromo-5-chloro-1H-indole-2-carboxylic acid
CAS Number: 952959-39-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-bromo-5-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly accessible literature, this guide extrapolates from structurally similar indole-2-carboxylic acids to detail its physicochemical properties, propose a viable synthetic route, and discuss its potential as a scaffold for developing novel therapeutics, particularly as kinase inhibitors.
Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₉H₅BrClNO₂. Its structure features a bicyclic indole core substituted with a bromine atom at the 7-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 2-position. These functional groups provide multiple reaction sites for chemical modification, making it a versatile building block in organic synthesis.
| Property | Value |
| CAS Number | 952959-39-6 |
| Molecular Formula | C₉H₅BrClNO₂ |
| Molecular Weight | 274.50 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically >97% |
| Storage | Store in a cool, dry place away from light |
Proposed Synthesis
A common and effective method for the synthesis of substituted indole-2-carboxylic acids is the Fischer indole synthesis. This involves the reaction of a substituted phenylhydrazine with an α-keto acid, followed by cyclization under acidic conditions. For this compound, the proposed starting materials would be (3-bromo-5-chlorophenyl)hydrazine and pyruvic acid.
Experimental Protocol: Proposed Fischer Indole Synthesis
Materials:
-
(3-bromo-5-chlorophenyl)hydrazine
-
Pyruvic acid
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diatomaceous earth
Procedure:
-
Hydrazone Formation: A solution of (3-bromo-5-chlorophenyl)hydrazine (1.0 eq) in ethanol is prepared. To this, pyruvic acid (1.1 eq) is added dropwise with stirring. The reaction mixture is heated to reflux for 2-4 hours to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After cooling, the solvent is removed under reduced pressure. The resulting crude hydrazone is then treated with a cyclizing agent, such as glacial acetic acid or a mixture of acetic acid and concentrated hydrochloric acid. The mixture is heated to reflux for 4-8 hours.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice-water, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with water, and then redissolved in an aqueous solution of sodium hydroxide. The solution is filtered through diatomaceous earth to remove insoluble impurities. The filtrate is then acidified with hydrochloric acid to a pH of 2-3 to precipitate the purified this compound. The solid is collected by filtration, washed with water, and dried under vacuum.
Potential Biological Activity and Signaling Pathways
Derivatives of indole-2-carboxylic acid are widely investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The halogen substitutions at the 5 and 7 positions of the indole ring can enhance binding affinity and selectivity for the ATP-binding pocket of specific kinases through halogen bonding and hydrophobic interactions.
While the specific targets of this compound are not yet reported, it is plausible that its derivatives could act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR or EGFR, or intracellular kinases like those in the MAPK/ERK pathway. Inhibition of these pathways can block cancer cell proliferation, survival, and angiogenesis.
Hypothetical Mechanism of Action: Kinase Inhibition
General Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential anticancer activity of derivatives of this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection of Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based detection method.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., A549, HUVEC)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of proliferation) value.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its halogenated indole core is a key feature in many known kinase inhibitors. While further research is needed to elucidate the specific biological targets and activities of this compound and its derivatives, the synthetic and screening methodologies outlined in this guide provide a solid foundation for its exploration in drug discovery programs. The versatility of its structure allows for the generation of diverse chemical libraries, increasing the potential for identifying potent and selective drug candidates.
The Multifaceted Biological Activities of Halogenated Indole-2-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Halogenation of the indole ring, particularly at the 2-position with a carboxylic acid moiety, has emerged as a powerful strategy for modulating the biological activity of these molecules. This technical guide provides an in-depth exploration of the diverse biological activities of halogenated indole-2-carboxylic acids, focusing on their anticancer, antiviral, and antimicrobial properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Anticancer Activity
Halogenated indole-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.
Quantitative Anticancer Activity Data
The antiproliferative activity of various halogenated indole-2-carboxamides has been evaluated against a panel of human cancer cell lines. The half-maximal growth inhibition (GI₅₀) and inhibitory concentration (IC₅₀) values are summarized in the tables below.
Table 1: Antiproliferative Activity (GI₅₀, µM) of Halogenated Indole-2-Carboxamides
| Compound ID | R¹ | R² | R³ | R⁴ | A-549 (Lung) | MCF-7 (Breast) | Panc-1 (Pancreatic) | HT-29 (Colon) | Mean GI₅₀ |
| 5e | Cl | H | H | 2-methylpyrrolidin-1-yl | 0.95 | 0.80 | 1.00 | 1.05 | 0.95 |
| Doxorubicin | - | - | - | - | 1.20 | 0.90 | 1.40 | 0.80 | 1.10 |
Data sourced from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors.[1]
Table 2: EGFR and CDK2 Inhibitory Activity of Selected Halogenated Indole-2-Carboxamides
| Compound ID | EGFR IC₅₀ (µM) | CDK2 IC₅₀ (µM) |
| 5e | 0.15 | 0.25 |
Data sourced from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors.[1]
Signaling Pathway: EGFR/CDK2 Inhibition
Many halogenated indole-2-carboxylic acid derivatives exert their anticancer effects by dually inhibiting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[2][3][4] CDK2 is a key regulator of the cell cycle, particularly the G1 to S phase transition. By inhibiting both targets, these compounds can synergistically suppress cancer cell growth and induce apoptosis.[2]
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6][7][8]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., A-549, MCF-7, Panc-1, HT-29)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Halogenated indole-2-carboxylic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated indole-2-carboxylic acid derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antiviral Activity
Derivatives of halogenated indole-2-carboxylic acid have been identified as potent inhibitors of viral enzymes, particularly HIV-1 integrase.
Quantitative Antiviral Activity Data
The inhibitory activity of these compounds against HIV-1 integrase is a key measure of their antiviral potential.
Table 3: HIV-1 Integrase Inhibitory Activity of Halogenated Indole-2-Carboxylic Acid Derivatives
| Compound ID | R¹ | R² | R³ | R⁴ | Integrase IC₅₀ (µM) |
| 3 | H | H | H | H | - |
| 15 | H | H | p-trifluorophenyl | H | 1.23 |
| 17b | H | H | p-trifluorophenyl | 2,4-difluorophenylamino | 1.05 |
| 18 | H | H | o-fluorophenyl | H | 1.01 |
| 20a | H | H | o-fluorophenyl | 3-fluoro-4-methoxyphenylamino | 0.13 |
| 20b | H | H | o-fluorophenyl | 2,4-difluorophenylamino | 1.70 |
Data sourced from a study on indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[9][10]
Mechanism of Action: HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. Halogenated indole-2-carboxylic acids inhibit the strand transfer step.[9][10][11] The mechanism of inhibition involves the chelation of two essential Mg²⁺ ions within the active site of the integrase by the indole core and the C2 carboxyl group.[9][10] Additionally, the halogenated phenyl groups introduced at the C6 position of the indole core can form π-π stacking interactions with the viral DNA, further enhancing the binding affinity and inhibitory activity.[9][12][13]
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of the HIV-1 integrase reaction.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Donor DNA (biotin-labeled oligonucleotide corresponding to the U5 end of HIV-1 LTR)
-
Target DNA (dUTP-digoxigenin-labeled oligonucleotide)
-
Streptavidin-coated microplates
-
Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat streptavidin-coated microplates with the biotin-labeled donor DNA.
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Inhibitor Addition: Add serial dilutions of the halogenated indole-2-carboxylic acid derivatives to the wells.
-
Strand Transfer Reaction: Add the digoxigenin-labeled target DNA to initiate the strand transfer reaction and incubate.
-
Detection: Add anti-digoxigenin-HRP conjugate, followed by the HRP substrate. The amount of integrated target DNA is proportional to the color development.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition of integrase activity for each compound concentration and determine the IC₅₀ value.
Antimicrobial and Antifungal Activity
Multi-halogenated indoles, while not exclusively indole-2-carboxylic acids, demonstrate the potent antimicrobial and antifungal properties of the halogenated indole scaffold.
Quantitative Antimicrobial and Antifungal Activity Data
The minimum inhibitory concentration (MIC) is the primary measure of the antimicrobial and antifungal efficacy of these compounds.
Table 4: Antimicrobial Activity (MIC, µg/mL) of Multi-Halogenated Indoles against Staphylococcus aureus
| Compound ID | Halogenation Pattern | S. aureus MIC (µg/mL) |
| 6-bromo-4-iodoindole | 6-Br, 4-I | 20-30 |
| 4-bromo-6-chloroindole | 4-Br, 6-Cl | 20-30 |
| Gentamicin | - | 20-30 |
Data sourced from a study on multi-halogenated indoles as antimicrobial agents.[14][15]
Table 5: Antifungal Activity (MIC, µg/mL) of Di-Halogenated Indoles against Candida Species
| Compound ID | Candida albicans MIC (µg/mL) | Candida auris MIC (µg/mL) | Candida glabrata MIC (µg/mL) |
| 4,6-dibromoindole | 10-50 | 10-50 | 10-50 |
| 5-bromo-4-chloroindole | 10-50 | 10-50 | 10-50 |
| Ketoconazole | 25-400 | 25-400 | 25-400 |
| Miconazole | 10-50 | 10-50 | 10-50 |
Data sourced from a study on the antifungal activities of multi-halogenated indoles.[7]
Mechanism of Action: Disruption of Quorum Sensing and Induction of Oxidative Stress
Halogenated indoles exhibit their antimicrobial effects through a multi-target mechanism. In bacteria like Staphylococcus aureus, they can disrupt the accessory gene regulator (Agr) quorum-sensing system.[9][12] This system regulates the expression of virulence factors. By downregulating key genes such as agrA, RNAIII, hla (α-hemolysin), and nuc1 (nuclease), these compounds can inhibit biofilm formation and reduce virulence.[14][15] Furthermore, they have been shown to induce the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and bacterial cell death.[14][15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][16]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Halogenated indole compounds (dissolved in DMSO)
-
Positive control antibiotic/antifungal
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the halogenated indole compounds in the culture medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[10]
Conclusion
Halogenated indole-2-carboxylic acids and related halogenated indole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their ability to potently inhibit key targets in cancer, viral infections, and microbial pathogenesis underscores their potential for the development of novel therapeutics. The quantitative data, detailed experimental protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new drugs based on this privileged chemical scaffold. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of these compounds into clinical applications.
References
- 1. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 2. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. rupress.org [rupress.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cooperation, Quorum Sensing, and Evolution of Virulence in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Control of Staphylococcus aureus Quorum Sensing by a Membrane-Embedded Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Discovery of 7-bromo-5-chloro-1H-indole-2-carboxylic acid
An In-depth Technical Guide to 7-bromo-5-chloro-1H-indole-2-carboxylic Acid
Introduction
This compound is a halogenated heterocyclic compound belonging to the indole family. The indole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals. The presence of a carboxylic acid group at the 2-position and bromo and chloro substituents on the benzene ring provides versatile handles for chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. Derivatives of substituted indole-2-carboxylic acids have shown potential as inhibitors of various enzymes and receptors, leading to their investigation in therapeutic areas such as oncology, virology, and bacteriology.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental considerations for this compound, aimed at researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value |
| CAS Number | 952959-39-6[5] |
| Molecular Formula | C₉H₅BrClNO₂ |
| Molecular Weight | 274.50 g/mol |
| SMILES | O=C(C(N1)=CC2=C1C(Br)=CC(Cl)=C2)O[5] |
| Appearance | Solid (predicted) |
| Boiling Point | No data available |
| Melting Point | No data available |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |
| Storage | Store at -20°C for long-term stability |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route could start from a commercially available di-substituted aniline, which undergoes a Japp-Klingemann or Fischer indole synthesis to form the corresponding ethyl indole-2-carboxylate, followed by hydrolysis to yield the final carboxylic acid.
References
Spectroscopic and Chromatographic Profile of 7-bromo-5-chloro-1H-indole-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for the compound 7-bromo-5-chloro-1H-indole-2-carboxylic acid. Due to the limited availability of directly published experimental data for this specific molecule, this document compiles predicted spectroscopic values and representative experimental protocols based on established methods for analogous indole-2-carboxylic acid derivatives. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical sciences, aiding in the identification, purification, and characterization of this and structurally related compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₅BrClNO₂
-
Molecular Weight: 289.50 g/mol
-
CAS Number: 952959-39-6[1]
Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data (Predicted and Representative)
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum is based on the known chemical shifts of indole-2-carboxylic acid and the expected influence of the bromine and chlorine substituents. The spectrum is expected to show signals in the aromatic region corresponding to the protons on the indole ring, a broad singlet for the N-H proton, and a broad singlet for the carboxylic acid proton.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~7.3 - 7.5 | s |
| H-4 | ~7.7 - 7.9 | d |
| H-6 | ~7.5 - 7.7 | d |
| N-H | ~11.5 - 12.5 | br s |
| COOH | ~12.5 - 13.5 | br s |
Note: Predicted values are for a spectrum recorded in DMSO-d₆. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum will show signals for the nine carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~130 - 135 |
| C-3 | ~105 - 110 |
| C-3a | ~128 - 132 |
| C-4 | ~122 - 126 |
| C-5 | ~125 - 130 (with C-Cl) |
| C-6 | ~120 - 124 |
| C-7 | ~115 - 120 (with C-Br) |
| C-7a | ~135 - 140 |
| COOH | ~163 - 168 |
Note: These are estimated chemical shifts and can vary.
Chromatographic Data
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of indole-2-carboxylic acids.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for specific applications.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and quantification of halogenated compounds due to the characteristic isotopic patterns of chlorine and bromine.
Table 4: Representative LC-MS Method Parameters
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18, sub-2 µm or 2.7 µm, for faster analysis |
| Mobile Phase | As per HPLC method, using MS-grade solvents |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Expected [M-H]⁻ | m/z 287.9, 289.9, 291.9 (characteristic isotopic pattern) |
| Expected [M+H]⁺ | m/z 289.9, 291.9, 293.9 (characteristic isotopic pattern) |
The presence of one bromine and one chlorine atom will result in a distinctive isotopic cluster in the mass spectrum, which is a key identifier for this compound.
Experimental Protocols
The following are detailed, representative protocols for the spectroscopic and chromatographic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and degas.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and degas.
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or a mixture of the mobile phases. Dilute as necessary for analysis.
-
Chromatographic Run:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A, 10% B).
-
Inject the sample and run the gradient method as described in Table 3.
-
Monitor the elution profile using a UV detector at 280 nm.
-
LC-MS Protocol
-
LC Conditions: Use the same HPLC method as described above, ensuring all solvents and additives are MS-grade.
-
MS Parameter Optimization:
-
Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.
-
Select the appropriate ionization mode (positive or negative) based on the infusion results.
-
-
Data Acquisition:
-
Perform a full scan acquisition to observe the molecular ion and its characteristic isotopic pattern.
-
For quantitative analysis, a multiple reaction monitoring (MRM) method can be developed by selecting a precursor ion and a characteristic product ion.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflows for compound characterization and method development.
Caption: General workflow for NMR spectroscopic analysis.
Caption: Logical flow for chromatographic method development.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and robust, adaptable analytical methods for this compound. While experimental data for this specific compound remains scarce in the public domain, the information presented here, derived from established principles and data from analogous structures, offers a reliable starting point for researchers. The detailed protocols for NMR, HPLC, and LC-MS are designed to be readily implemented and optimized, facilitating the crucial tasks of structural verification, purity assessment, and quantification in a drug discovery and development setting. Researchers are encouraged to use this guide as a practical tool and to contribute to the body of knowledge by publishing their own experimental findings.
References
Potential Therapeutic Targets of 7-bromo-5-chloro-1H-indole-2-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-bromo-5-chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative with a scaffold known to exhibit a wide range of biological activities. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to other biologically active indole-2-carboxylic acid derivatives suggests several promising therapeutic targets. This technical guide consolidates the current understanding of these potential targets, providing a predictive framework for the therapeutic application of this compound. The primary putative targets include Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in cancer immunology; Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology; and HIV-1 Integrase, a key enzyme in the viral life cycle. Furthermore, the indole-2-carboxamide scaffold has demonstrated potential as an antibacterial agent. This document outlines the signaling pathways associated with these targets, summarizes available quantitative data for structurally related compounds, and provides detailed experimental protocols for target validation.
Introduction
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and biological properties of these molecules, including their binding affinity, selectivity, and metabolic stability. This compound combines the indole-2-carboxylic acid core with a specific halogenation pattern, making it a compound of interest for therapeutic development. This guide explores its potential therapeutic applications by examining the established activities of closely related analogs.
Potential Therapeutic Targets
Based on the activities of structurally similar indole-2-carboxylic acid derivatives, the following are the most probable therapeutic targets for this compound:
Indoleamine 2,3-dioxygenase (IDO1)
Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] By depleting tryptophan and producing immunomodulatory metabolites like kynurenine, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the immune system.[2][3] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.[3] Several indole-based compounds have been investigated as IDO1 inhibitors.[4][5]
Figure 1: IDO1 Signaling Pathway and Point of Inhibition.
Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[6][7] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.[8][9] Derivatives of 5-bromoindole-2-carboxylic acid have been reported as EGFR inhibitors.[10]
Figure 2: EGFR Signaling Pathway and Point of Inhibition.
HIV-1 Integrase
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV).[11] It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle.[12] Small molecules that inhibit this enzyme are effective antiretroviral agents.[13] Indole-based compounds have been identified as allosteric inhibitors of HIV-1 integrase, binding to a site distinct from the catalytic active site and disrupting the enzyme's function.[14][15]
Figure 3: Allosteric Inhibition of HIV-1 Integrase.
Antibacterial Targets
Indole-2-carboxamides have demonstrated potent and broad-spectrum antibacterial activity, particularly against mycobacterial species.[16] The proposed mechanism of action for some of these compounds is the inhibition of MmpL3, an essential transporter involved in the translocation of mycolic acids, which are crucial components of the mycobacterial cell wall.[16]
Quantitative Data for Structurally Related Compounds
| Compound/Derivative | Target | Assay Type | Activity (IC50/EC50/MIC) | Reference |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 | Enzyme Inhibition | 1.17 µM | [4] |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | TDO | Enzyme Inhibition | 1.55 µM | [4] |
| 5-chloro-indole-2-carboxylate derivative (3e) | EGFR | Enzyme Inhibition | 68 nM | [17] |
| 5-chloro-indole-2-carboxylate derivative (3e) | BRAFV600E | Enzyme Inhibition | - | [17] |
| Indole-based allosteric inhibitor (5c) | HIV-1 Integrase | LEDGF/p75 dependent integration | 4.5 µM | [14] |
| Indole-2-carboxamide derivative | M. tuberculosis | MIC | 0.68 µM | [18] |
Experimental Protocols
The following are generalized protocols for the initial assessment of this compound against the identified potential targets.
General Experimental Workflow
Figure 4: General Workflow for Drug Discovery.
IDO1 Inhibition Assay (HeLa Cell-Based)
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Assay Setup: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and a final concentration of 100 ng/mL of human interferon-gamma (IFN-γ) to induce IDO1 expression. Include appropriate vehicle and positive controls.
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Kynurenine Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 6.1 N trichloroacetic acid (TCA) to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Data Analysis: Measure the absorbance at 490 nm. Calculate the concentration of kynurenine from a standard curve and determine the IC50 value for the test compound.
EGFR Tyrosine Kinase Activity Assay
-
Assay Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a synthetic substrate by the EGFR tyrosine kinase domain.
-
Reagents: Recombinant human EGFR kinase domain, ATP, a suitable tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and a phosphotyrosine-specific antibody conjugated to a detection molecule (e.g., HRP).
-
Procedure:
-
In a 96-well plate, add the EGFR enzyme, the peptide substrate, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at 30°C.
-
Stop the reaction and wash the wells.
-
Add the anti-phosphotyrosine antibody and incubate.
-
Wash the wells and add the detection reagent.
-
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
HIV-1 Integrase Strand Transfer Assay
-
Assay Principle: This is a cell-free assay that measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Reagents: Recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate.
-
Procedure:
-
Pre-incubate the HIV-1 integrase with varying concentrations of this compound.
-
Add the donor DNA to allow the formation of the enzyme-DNA complex.
-
Add the target DNA to initiate the strand transfer reaction.
-
Incubate to allow the reaction to proceed.
-
Stop the reaction and analyze the products by gel electrophoresis and autoradiography or a fluorescence-based method.
-
-
Data Analysis: Quantify the amount of strand transfer product and calculate the IC50 value for the inhibitor.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use relevant bacterial strains, such as Mycobacterium tuberculosis H37Rv or other clinically relevant bacteria.
-
Broth Microdilution Method:
-
Prepare a serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9 for mycobacteria).
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Conclusion and Future Directions
While direct biological data for this compound remains to be elucidated, the extensive research on structurally related indole-2-carboxylic acid derivatives provides a strong rationale for investigating its potential as a therapeutic agent targeting IDO1, EGFR, HIV-1 integrase, or bacterial enzymes. The presence of both bromo and chloro substituents at positions 7 and 5, respectively, is expected to confer unique properties that may enhance its potency and selectivity for one or more of these targets.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of these targets using the experimental protocols outlined in this guide. Positive hits from these initial screens should be followed by more extensive structure-activity relationship (SAR) studies to optimize its efficacy and drug-like properties. Subsequent in vivo studies in relevant disease models will be crucial to validate its therapeutic potential. The findings from these investigations will be instrumental in determining the clinical viability of this compound as a novel therapeutic agent.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 3. An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. espublisher.com [espublisher.com]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. | Semantic Scholar [semanticscholar.org]
- 11. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole-based allosteric inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of indoleamine 2,3-dioxygenase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 7-bromo-5-chloro-1H-indole-2-carboxylic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 7-bromo-5-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative with significant potential in drug discovery. While specific studies on this exact molecule are limited, the indole-2-carboxylic acid scaffold is a well-established pharmacophore found in numerous compounds targeting a range of biological entities. This document outlines potential applications, detailed methodologies for in silico analysis, and data presentation strategies based on established research on analogous compounds.
Introduction to the Indole-2-Carboxylic Acid Scaffold
The indole-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and pi-stacking.[1][2] Halogenation at the 5 and 7 positions, as seen in this compound, can significantly modulate the compound's physicochemical properties, including its lipophilicity and electronic distribution, thereby influencing its binding affinity and selectivity for specific protein targets.
Derivatives of indole-2-carboxylic acid have shown activity against a diverse set of targets, including:
-
HIV-1 Integrase: The indole core and the C2 carboxyl group can chelate magnesium ions in the active site of HIV-1 integrase, inhibiting its strand transfer activity.[3][4][5]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are key players in tryptophan metabolism and are targets for cancer immunotherapy. Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO.[6]
-
Cysteinyl Leukotriene Receptor 1 (CysLT1): This G protein-coupled receptor is involved in inflammatory conditions like asthma. Certain indole-2-carboxylic acid derivatives act as potent and selective CysLT1 antagonists.[7]
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The indole backbone is found in compounds designed to inhibit EGFR, a key target in oncology.[1][2]
Given the therapeutic importance of these targets, in silico modeling of this compound can provide crucial insights into its potential biological activities and guide further experimental validation.
In Silico Modeling Workflow
A typical in silico modeling workflow for investigating the interactions of a small molecule like this compound with a protein target is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process commencing with the Fischer indole synthesis to yield the intermediate ethyl ester, followed by alkaline hydrolysis to afford the final carboxylic acid.
Physicochemical Data
A summary of the key quantitative data for the synthesized compounds is provided below for easy reference and comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate | C₁₁H₉BrClNO₂ | 302.56 | Solid |
| This compound | C₉H₅BrClNO₂ | 274.50 | Off-white to light yellow Solid |
Experimental Protocols
The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the formation of the indole ring system via the Fischer indole synthesis, followed by the hydrolysis of the resulting ethyl ester to the desired carboxylic acid.
Step 1: Synthesis of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate
This protocol outlines the synthesis of the ethyl ester intermediate through the acid-catalyzed cyclization of (2-bromo-4-chlorophenyl)hydrazine with ethyl pyruvate. Polyphosphoric acid (PPA) is a commonly used catalyst for this transformation.[1][2]
Materials:
-
(2-bromo-4-chlorophenyl)hydrazine
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, a mixture of (2-bromo-4-chlorophenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in a suitable solvent such as toluene is prepared.
-
Polyphosphoric acid (PPA) is carefully added to the mixture.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and cautiously poured into ice-water.
-
The aqueous layer is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate.
Step 2: Synthesis of this compound
This protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product using a strong base.
Materials:
-
Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate
-
Ethanol
-
10% Potassium hydroxide (KOH) solution
-
10% Hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
pH paper or pH meter
Procedure:
-
Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (1.0 eq) is dissolved in ethanol in a round-bottom flask.
-
A 10% aqueous solution of potassium hydroxide is added to the flask.
-
The mixture is heated to reflux and stirred for the required time, with reaction progress monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and then acidified to a pH of 2-3 with 10% hydrochloric acid, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried to afford this compound.[3]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis
References
Application Notes and Protocols for the Use of 7-bromo-5-chloro-1H-indole-2-carboxylic acid in Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives of this scaffold have been identified as potent inhibitors of a diverse range of enzymes, making them attractive candidates for drug discovery and development. This document provides detailed application notes and protocols for evaluating the enzyme inhibitory potential of 7-bromo-5-chloro-1H-indole-2-carboxylic acid and other similar analogs. While specific data for this exact compound is not yet prevalent in public literature, the provided protocols are based on established assays for closely related indole-2-carboxylic acid derivatives and can be readily adapted.
Potential Enzyme Targets for Indole-2-Carboxylic Acid Derivatives
Research has demonstrated that indole-2-carboxylic acid derivatives can inhibit a variety of enzymes, including but not limited to:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are key regulators of tryptophan metabolism and are implicated in tumor immune evasion.[1]
-
HIV-1 Integrase: This enzyme is essential for the replication of the HIV-1 virus by integrating the viral DNA into the host genome.[2][3][4]
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Overactivation of EGFR is a hallmark of many cancers, making it a critical target for anticancer therapies.[5]
-
BRAFV600E Kinase: A mutated form of the BRAF kinase that is a driver in several cancers, including melanoma.[6]
-
Bacterial Enzymes: Various indole derivatives have shown potent antibacterial activity, suggesting inhibition of essential bacterial enzymes.[7]
-
Mycobacterial Enzymes: Specific derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis.[8]
-
Trypanosoma cruzi Enzymes: Some indole-2-carboxamides have shown activity against the parasite that causes Chagas disease, potentially by inhibiting enzymes like TcCYP51.[9]
Data Presentation: Inhibitory Activities of Indole-2-Carboxylic Acid Derivatives
The following tables summarize the inhibitory concentrations (IC50) of various indole-2-carboxylic acid derivatives against different enzyme targets, as reported in the literature. This data provides a comparative baseline for new derivatives like this compound.
Table 1: IDO1 and TDO Inhibition
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |
| 6-acetamido-indole-2-carboxylic acid | 9o-1 | IDO1 | 1.17 | [1] |
| 6-acetamido-indole-2-carboxylic acid | 9o-1 | TDO | 1.55 | [1] |
| para-benzoquinone derivative | 9p-O | IDO1 | Double-digit nM | [1] |
| para-benzoquinone derivative | 9p-O | TDO | Double-digit nM | [1] |
Table 2: HIV-1 Integrase Inhibition
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |
| Indole-2-carboxylic acid | Compound 1 | HIV-1 Integrase | 32.37 | [3] |
| C6-halogenated benzene derivative | 17a | HIV-1 Integrase | 3.11 | [3][10] |
| C3-long branch derivative | 20a | HIV-1 Integrase | 0.13 | [2][4] |
Table 3: Kinase Inhibition
| Compound Class | Specific Derivative | Target Enzyme | IC50 (nM) | Reference |
| 5-chloro-indole-2-carboxylate | 3e (m-piperidinyl) | EGFRT790M | 68 | [6] |
| 5-chloro-indole-2-carboxylate | 3a-e | BRAFV600E | 35 - 67 | [6] |
Experimental Protocols
The following are generalized protocols for enzyme inhibition assays that can be adapted for this compound.
Protocol 1: General In Vitro Enzyme Inhibition Assay (e.g., for Kinases)
1. Objective: To determine the in vitro inhibitory activity of this compound against a target enzyme (e.g., EGFR, BRAFV600E).
2. Materials:
-
Recombinant human enzyme (e.g., EGFR, BRAFV600E)
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Erlotinib for EGFR, Vemurafenib for BRAFV600E)[6]
-
Assay buffer (specific to the enzyme)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
3. Method:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a positive control inhibitor.
-
Prepare the enzyme solution in the assay buffer and add 5 µL to each well.
-
Prepare the substrate and ATP solution in the assay buffer and add 5 µL to each well to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP using a detection reagent according to the manufacturer's instructions (e.g., add 10 µL of ADP-Glo™ reagent).
-
Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent and incubate for another 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: HIV-1 Integrase Strand Transfer Inhibition Assay
1. Objective: To evaluate the inhibitory effect of this compound on the strand transfer activity of HIV-1 integrase.
2. Materials:
-
Recombinant HIV-1 integrase
-
Donor DNA (vDNA)
-
Target DNA (tDNA)
-
This compound (dissolved in DMSO)
-
Known HIV-1 integrase inhibitor (e.g., Raltegravir)
-
Assay buffer containing Mg2+ or Mn2+ ions.[3]
-
DNA binding dye (e.g., SYBR Green)
-
96-well black plates
-
Fluorescence plate reader
3. Method:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound, recombinant HIV-1 integrase, and donor DNA.
-
Incubate the mixture to allow for the 3'-processing reaction.
-
Add the target DNA to initiate the strand transfer reaction.
-
Incubate to allow for the integration of the donor DNA into the target DNA.
-
Stop the reaction.
-
Quantify the amount of integrated DNA using a DNA binding dye. The fluorescence intensity is proportional to the amount of strand transfer product.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and point of inhibition.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Caption: Workflow for an in vitro enzyme inhibition assay.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: Exploring structure-activity relationships.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 7-bromo-5-chloro-1H-indole-2-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-bromo-5-chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and approved drugs. Halogenation at various positions of the indole ring can significantly modulate the physicochemical and pharmacological properties of the molecule, including its binding affinity to biological targets and its metabolic stability. While specific research on this compound is limited, its structural analogs, including various bromo- and chloro-substituted indole-2-carboxylic acids, have shown significant potential in several therapeutic areas. These analogs have been investigated for their anticancer, antiviral, and antiparasitic activities.
This document provides an overview of the potential applications of this compound based on the activities of structurally related compounds. It includes potential biological targets, relevant experimental protocols, and quantitative data from studies on similar molecules to guide future research and drug discovery efforts.
Potential Therapeutic Applications and Biological Targets
Based on the activities of its structural analogs, this compound is a promising scaffold for the development of inhibitors targeting various enzymes and signaling pathways implicated in disease.
1. Anticancer Activity:
Derivatives of halogenated indole-2-carboxylic acids have demonstrated potent antiproliferative activity against various cancer cell lines. The primary mechanisms often involve the inhibition of key protein kinases that are crucial for cancer cell survival and proliferation.
-
Epidermal Growth Factor Receptor (EGFR) and BRAF Kinase Inhibition: Certain 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of mutant EGFR (T790M) and BRAF (V600E) pathways, which are critical drivers in several cancers.[1] The indole core can serve as a scaffold to position functional groups that interact with the ATP-binding site of these kinases.
-
Tubulin Polymerization Inhibition: Some indole derivatives have been shown to inhibit tubulin polymerization, a validated target for anticancer drugs.[2]
2. Antiviral Activity:
The indole-2-carboxylic acid moiety has been identified as a promising scaffold for developing inhibitors of viral enzymes, particularly HIV-1 integrase.
-
HIV-1 Integrase Inhibition: The indole nucleus and the carboxylic acid group can chelate with the essential Mg2+ ions in the active site of HIV-1 integrase, preventing the integration of the viral DNA into the host genome.[3][4] Structural modifications on the indole ring, such as halogenation, can enhance the binding affinity and inhibitory activity.[5]
3. Antiparasitic Activity:
Substituted indole-2-carboxamides have been explored for their activity against neglected tropical diseases like Chagas disease, caused by Trypanosoma cruzi.[6][7] While the specific target is often identified through phenotypic screening, these compounds represent a potential avenue for developing new antiparasitic agents.
Quantitative Data on Structurally Related Compounds
The following table summarizes the biological activities of various bromo- and chloro-substituted indole-2-carboxylic acid derivatives from the literature. This data can serve as a benchmark for evaluating the potential efficacy of this compound derivatives.
| Compound/Derivative | Target/Assay | Activity (IC50/pEC50) | Reference |
| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) | CysLT1 antagonist | IC50: 0.0059 ± 0.0011 μM | [8] |
| 5-chloro-indole-2-carboxylate derivative (3e) | EGFRT790M | IC50: 68 nM | [1] |
| 5-chloro-indole-2-carboxylate derivative (3e) | BRAFV600E | More potent than erlotinib | [1] |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | IC50: 3.11 μM | [3] |
| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | IC50: 0.13 μM | [5] |
| 5-methyl-1H-indole-2-carboxamide derivative (1) | Trypanosoma cruzi | pEC50: 5.4 | [6][7] |
| 5-cyclopropyl-1H-indole-2-carboxamide derivative (3) | Trypanosoma cruzi | pEC50: 5.8 | [6][7] |
| 5-chloro-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamide (9) | Trypanosoma cruzi | Inactive (pEC50 < 4.2) | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies of related indole derivatives and can be adapted for the evaluation of this compound.
Kinase Inhibition Assay (e.g., EGFR Kinase Assay)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Recombinant human EGFR (T790M) enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant EGFR enzyme, and the substrate peptide to the kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the enzyme.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay reagent.
-
Measure the luminescence signal using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
HIV-1 Integrase Strand Transfer Assay
This protocol measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends and target DNA
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2 or MgCl2, 1 mM DTT)
-
Test compound
-
Fluorescence or radioactivity-based detection system
Procedure:
-
Pre-incubate the HIV-1 integrase enzyme with the test compound at various concentrations.
-
Add the viral DNA substrate to the mixture.
-
Initiate the strand transfer reaction by adding the target DNA substrate.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction and analyze the products by gel electrophoresis and autoradiography (if using radiolabeled substrates) or a fluorescence-based plate reader assay.
-
Quantify the inhibition of the strand transfer reaction to determine the IC50 value of the compound.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the drug discovery applications of this compound derivatives.
Caption: Potential inhibition of the EGFR signaling pathway.
Caption: General drug discovery workflow.
Caption: Structure-Activity Relationship (SAR) considerations.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Bromoindole-2-carboxylic acid 98 7254-19-5 [sigmaaldrich.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-bromo-5-chloro-1H-indole-2-carboxylic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-bromo-5-chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative belonging to a class of compounds with significant interest in pharmaceutical research. Indole-2-carboxylic acid scaffolds are key components in a variety of biologically active molecules that have shown promise as anti-cancer and anti-inflammatory agents. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in cell-based assays. These application notes provide a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with best practices for storage and use.
Data Presentation
Quantitative data regarding the dissolution and use of this compound are summarized in the table below. These values are based on common practices for similar indole-carboxylic acid derivatives used in cell culture.
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended to avoid cytotoxicity. |
| Stock Solution Concentration | 10-100 mM | A 100 mM stock solution is often a convenient starting point for serial dilutions.[1] |
| Final DMSO Concentration in Media | ≤ 0.5% (ideally ≤ 0.1%) | High concentrations of DMSO can be toxic to cells. A vehicle control is essential.[1] |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution Preparation | Serially dilute stock in culture medium | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight to be determined by the user), weigh out the corresponding mass in milligrams.
-
Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of high-purity DMSO to achieve a final concentration of 100 mM.
-
Complete Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells.
Materials:
-
100 mM stock solution of this compound in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 100 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations for your experiment. It is crucial to ensure the final concentration of DMSO in the culture medium remains below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[1]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Cell Treatment: Replace the existing medium in the cell culture plates with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Mandatory Visualization
Caption: Experimental workflow for dissolving and preparing this compound for cell culture.
Caption: Hypothetical signaling pathway for this compound.
References
Application Notes and Protocols for 7-bromo-5-chloro-1H-indole-2-carboxylic acid as a Putative Chemical Probe
Disclaimer: The following application notes and protocols are provided as a guideline for the investigation of 7-bromo-5-chloro-1H-indole-2-carboxylic acid as a chemical probe. As of the date of this document, there is a lack of specific published data on the biological targets and activity of this particular compound. The proposed applications are based on the known activities of structurally similar indole-2-carboxylic acid derivatives. All protocols should be adapted and validated by the end-user for their specific experimental context.
Introduction
This compound is a halogenated derivative of the indole-2-carboxylic acid scaffold. While this specific molecule is not yet characterized as a chemical probe, numerous derivatives of indole-2-carboxylic acid have demonstrated potent and specific biological activities, suggesting that this compound may also possess valuable properties as a modulator of biological processes. Structurally related compounds have been identified as inhibitors of enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), and HIV-1 Integrase.
These application notes will focus on a hypothetical application of this compound as a potential inhibitor of the IDO1/TDO signaling pathway, which is a critical regulator of immune responses and a target of interest in oncology and immunology.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 952959-39-6 |
| Molecular Formula | C₉H₅BrClNO₂ |
| Molecular Weight | 274.50 g/mol |
| Structure | ![]() |
Hypothetical Biological Target and Mechanism of Action
Based on the activities of related indole-2-carboxylic acid derivatives, we hypothesize that this compound may act as a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. By inhibiting these enzymes, the compound could prevent the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites in the tumor microenvironment or other inflammatory settings.
Application Notes: High-Throughput Screening of 7-bromo-5-chloro-1H-indole-2-carboxylic acid for Anticancer Activity
Introduction
7-bromo-5-chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and approved drugs.[1] Derivatives of indole-2-carboxylic acid, in particular, have been identified as potent inducers of apoptosis in cancer cells and inhibitors of key signaling pathways involved in tumor progression.[1][2] This document outlines a high-throughput screening (HTS) campaign to evaluate the potential of this compound as an anticancer agent. The primary screen will assess the compound's effect on the viability of a cancer cell line, followed by secondary assays to confirm its activity and elucidate its mechanism of action.
Target Pathway: Apoptosis Induction
A plausible mechanism of action for indole-2-carboxylic acid derivatives is the induction of apoptosis, or programmed cell death.[2] Many anticancer agents function by triggering this intrinsic cellular suicide program. Key mediators of apoptosis are caspases, a family of proteases that, once activated, execute the dismantling of the cell.[2] A primary HTS assay could therefore focus on measuring the viability of cancer cells treated with the compound, with a secondary assay to specifically measure the activation of executioner caspases like caspase-3 and caspase-7.
Data Presentation
Table 1: Primary Screen - Cell Viability Assay
This table summarizes the hypothetical results of a primary high-throughput screen of this compound against the MCF-7 breast cancer cell line using a resazurin-based cell viability assay.
| Compound ID | Concentration (µM) | % Cell Viability (relative to DMSO control) |
| BC-1101 | 1 | 95.2 |
| BC-1101 | 5 | 68.4 |
| BC-1101 | 10 | 45.1 |
| BC-1101 | 25 | 21.7 |
| BC-1101 | 50 | 8.9 |
| Doxorubicin (Positive Control) | 10 | 15.3 |
| DMSO (Vehicle Control) | 0.1% | 100 |
Table 2: Secondary Screen - Caspase-3/7 Activation Assay
This table presents hypothetical data from a secondary screen to confirm that the observed decrease in cell viability is due to the induction of apoptosis, as measured by the activation of caspase-3 and caspase-7.
| Compound ID | Concentration (µM) | Caspase-3/7 Activity (Luminescence Units) | Fold Change (relative to DMSO control) |
| BC-1101 | 1 | 15,234 | 1.2 |
| BC-1101 | 5 | 48,789 | 3.9 |
| BC-1101 | 10 | 89,567 | 7.2 |
| BC-1101 | 25 | 154,321 | 12.3 |
| BC-1101 | 50 | 210,987 | 16.9 |
| Staurosporine (Positive Control) | 1 | 250,112 | 20.0 |
| DMSO (Vehicle Control) | 0.1% | 12,500 | 1.0 |
Experimental Protocols
Primary High-Throughput Screening (HTS) Protocol: Cell Viability Assay
This protocol is designed for the primary screening of this compound to identify its effect on cancer cell viability using a resazurin-based assay.
-
Materials and Reagents:
-
MCF-7 breast cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
384-well clear-bottom, black-walled microplates
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
Resazurin solution
-
Automated liquid handling system
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Cell Seeding:
-
Harvest and count MCF-7 cells, then dilute to the desired seeding density in complete medium.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and the positive control (Doxorubicin) in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with a vehicle control (medium with the same concentration of DMSO as the compound wells) and an untreated control (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Resazurin Assay:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
-
Secondary HTS Protocol: Caspase-3/7 Activation Assay
This protocol is used to confirm whether the primary hits induce apoptosis by measuring the activity of executioner caspases.
-
Materials and Reagents:
-
MCF-7 breast cancer cell line
-
Complete cell culture medium
-
384-well white-walled, clear-bottom microplates
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Cell Seeding and Compound Addition:
-
Follow the same procedure as the primary HTS protocol (Steps 2.1 and 2.2) to seed cells and add the compound at various concentrations.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Assay Development:
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 50 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells) from all readings.
-
Calculate the fold change in caspase activity for each treatment relative to the vehicle control.
-
Plot the fold change against the log of the compound concentration to determine the EC₅₀ value.
-
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 7-bromo-5-chloro-1H-indole-2-carboxylic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield in the Fischer Indole Synthesis of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate
-
Question: My Fischer indole synthesis to produce the ethyl ester precursor is resulting in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the Fischer indole synthesis of this electron-deficient indole can stem from several factors. Here are key areas to investigate:
-
Inadequate Acid Catalyst: The choice and amount of acid catalyst are critical. With electron-w-drawing groups like bromine and chlorine on the phenylhydrazine ring, the reaction is often slower and requires stronger acidic conditions.[1][2][3][4][5]
-
Reaction Temperature and Time: Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition and tar formation.[1]
-
Arylhydrazine Stability: The starting (2-bromo-4-chlorophenyl)hydrazine may be unstable.
-
Recommendation: Use freshly prepared or purified hydrazine. If using a hydrochloride salt, ensure complete neutralization if your reaction conditions require the free base.[6]
-
-
Side Reactions: The presence of two electron-w-drawing groups can slow down the desired[7][7]-sigmatropic rearrangement and may favor side reactions like N-N bond cleavage.[7][8][9]
-
Recommendation: Ensure anhydrous conditions and use high-purity solvents to minimize side reactions.[6]
-
-
Issue 2: Incomplete Hydrolysis of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate
-
Question: The hydrolysis of the ethyl ester to the final carboxylic acid is incomplete. What can I do?
-
Answer: Incomplete hydrolysis is a common issue, potentially exacerbated by the electron-w-drawing substituents. Consider the following:
-
Insufficient Reaction Time or Temperature: The hydrolysis might be sluggish.
-
Recommendation: Extend the reflux time and monitor the reaction progress by TLC or HPLC until the starting ester is fully consumed.
-
-
Steric Hindrance: While not severely hindered, the substitution pattern might slightly slow down the hydrolysis.
-
Base Quality: The effectiveness of the base is crucial.
-
Recommendation: Use fresh, high-purity sodium hydroxide or potassium hydroxide, as they can absorb atmospheric CO₂ and moisture, reducing their reactivity.
-
-
Issue 3: Product Purification Challenges and Colored Impurities
-
Question: My final product is off-white or colored, and I'm having difficulty purifying it. What are the best purification strategies?
-
Answer: Colored impurities in indole synthesis often arise from oxidation or polymerization of the indole ring, which can be sensitive to air and acid.[13]
-
Recrystallization: This is the most common method for purifying indole carboxylic acids.
-
Recommendation: Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent or water is often effective. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used.
-
Recommendation: Use silica gel, and consider adding a small amount of acid (e.g., acetic acid) to the eluent to keep the carboxylic acid protonated and improve peak shape. Reversed-phase chromatography (C18) with a water/acetonitrile or methanol mobile phase containing an acidifier (like TFA or formic acid) is also a viable option.
-
-
Charcoal Treatment: Activated charcoal can be used to remove colored impurities.
-
Recommendation: During the workup or before recrystallization, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through a pad of Celite®.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a plausible synthetic route for this compound?
-
A common and effective method is a two-step synthesis. The first step is a Fischer indole synthesis between (2-bromo-4-chlorophenyl)hydrazine and ethyl pyruvate to form ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate. The second step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
-
-
Q2: How do the bromo and chloro substituents affect the Fischer indole synthesis?
-
Bromine and chlorine are electron-w-drawing groups, which deactivate the aromatic ring towards the electrophilic cyclization step of the Fischer indole synthesis.[3][4] This generally slows down the reaction and may require harsher conditions (stronger acid, higher temperature) to achieve good conversion.[3][4]
-
-
Q3: Can I use a one-pot method for this synthesis?
-
Yes, one-pot, three-component Fischer indole syntheses have been developed where the arylhydrazine, a carbonyl compound, and an acid catalyst are combined.[14][15] For this specific substrate, a one-pot approach might require significant optimization of the reaction conditions to account for the deactivating effects of the halogens.[6]
-
-
Q4: What are the typical yields for this type of synthesis?
-
Yields can vary significantly based on the specific substrates and reaction conditions. For electron-deficient indoles, yields for the Fischer indole synthesis step can range from moderate to good (40-70%), and the subsequent hydrolysis step is typically high-yielding (80-95%). Optimization of each step is crucial for maximizing the overall yield.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Fischer Indole Synthesis of Substituted Indole-2-carboxylates (Analogous Systems)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Polyphosphoric acid | None | 100 | 1-2 | 65 | Adapted from[4] |
| ZnCl₂ | Acetic Acid | 110 | 4 | 55 | Adapted from[16] |
| p-Toluenesulfonic acid | tert-Butanol | 80 | 6 | 47 | Adapted from[2] |
| H₂SO₄ | Ethanol | Reflux | 5 | 70 | Adapted from[17] |
Table 2: Comparison of Hydrolysis Conditions for Substituted Ethyl Indole-2-carboxylates (Analogous Systems)
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | Methanol/Water | Reflux | 3 | 92 | Adapted from[18] |
| KOH | Acetone/Water | Reflux | 1 | >90 | Adapted from[19] |
| LiOH | DME/Water | 25 | 12 | ~95 | Adapted from[20] |
| NaOH | MeOH/CH₂Cl₂ | 25 | 4.5 | >90 | Adapted from[10][11] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (Fischer Indole Synthesis)
This protocol is an adaptation based on general Fischer indole synthesis procedures.
Materials:
-
(2-bromo-4-chlorophenyl)hydrazine
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol (if using ZnCl₂)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (Optional Intermediate Step): In a round-bottom flask, dissolve (2-bromo-4-chlorophenyl)hydrazine (1.0 eq) in ethanol. Add ethyl pyruvate (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.
-
Cyclization:
-
Method A (PPA): Add the pre-formed hydrazone (or the crude reaction mixture from step 1 after solvent removal) to polyphosphoric acid at room temperature. Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours. Monitor the reaction by TLC.
-
Method B (ZnCl₂): To the hydrazone in a suitable solvent like ethanol or toluene, add anhydrous zinc chloride (2.0 eq). Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If using PPA, carefully quench the reaction by pouring it onto ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate.
Protocol 2: Synthesis of this compound (Hydrolysis)
This protocol is based on standard ester hydrolysis procedures.
Materials:
-
Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Saponification: In a round-bottom flask, dissolve the ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., 2:1 v/v). Add NaOH (3.0 eq) or KOH (3.0 eq).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until all the starting material has been consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the pH is ~2-3. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying and Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield in the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. scite.ai [scite.ai]
- 13. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 14. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
7-bromo-5-chloro-1H-indole-2-carboxylic acid solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 7-bromo-5-chloro-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is expected to have low solubility in aqueous solutions due to its hydrophobic indole core and halogen substituents. It is generally soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]
Q2: How do the bromo and chloro substituents affect the solubility of the molecule?
A2: The presence of bromine and chlorine atoms, which are halogens, can influence the crystal structure and intermolecular interactions of the molecule.[2][3][4] Generally, halogenation tends to decrease solubility in polar protic solvents like water.[2]
Q3: What is the predicted pKa of this compound and why is it important for solubility?
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Yes, gently warming the solution can help increase the dissolution rate of the compound in a suitable solvent.[7] However, it is crucial to be cautious as excessive heat may lead to degradation of the compound.
Q5: Are there any recommended storage conditions for solutions of this compound?
A5: To minimize degradation, it is advisable to store stock solutions of indole derivatives at low temperatures (e.g., -20°C) and protected from light.[1] For cell culture applications, it is best to prepare fresh solutions immediately before use.[1]
Troubleshooting Guides
Issue 1: The compound is not dissolving in my chosen organic solvent.
If you are experiencing difficulty dissolving this compound in an organic solvent, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving the compound in organic solvents.
Issue 2: The compound precipitates out of my aqueous buffer after adding it from a stock solution.
Precipitation upon dilution of a concentrated stock solution into an aqueous buffer is a common issue for poorly soluble compounds.
Caption: Troubleshooting workflow for preventing precipitation in aqueous buffers.
Solubility Data
| Solvent | Estimated Solubility | Notes |
| Water (pH < 4) | Very Low / Insoluble | The carboxylic acid is protonated and the molecule is largely non-polar. |
| Water (pH > 6) | Low to Moderate | The carboxylic acid is deprotonated, forming a more soluble carboxylate salt. |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[8] |
| Dimethylformamide (DMF) | High | Another effective polar aprotic solvent for indole derivatives. |
| Ethanol | Low to Moderate | May require heating to achieve higher concentrations. |
| Methanol | Low to Moderate | Similar to ethanol, solubility can be increased with warming. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the mixture vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 10-15 minutes.
-
If necessary, gently warm the solution in a water bath (37-50°C) for 5-10 minutes.
-
Visually inspect the solution to ensure all solid particles have dissolved.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
This protocol details the preparation of a diluted working solution in an aqueous buffer, such as Phosphate-Buffered Saline (PBS), for use in biological assays.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer to 37°C. This can help to prevent precipitation.
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer.
-
While vigorously vortexing the buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex for an additional 30 seconds to ensure the solution is homogeneous.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA)-Baiwang Sun [polymer.cn]
- 5. 5-BROMO-7-CHLORO-1H-INDOLE-2-CARBOXYLIC ACID CAS#: 383132-31-8 [m.chemicalbook.com]
- 6. 5-BROMO-7-CHLORO-1H-INDOLE-2-CARBOXYLIC ACID manufacturers and suppliers in india [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Stability of 7-bromo-5-chloro-1H-indole-2-carboxylic acid in DMSO solution
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 7-bromo-5-chloro-1H-indole-2-carboxylic acid in DMSO solution for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or cloudiness in DMSO stock solution upon storage. | 1. Compound concentration exceeds its solubility limit in DMSO at the storage temperature.2. Absorption of atmospheric water by DMSO, reducing its solvating power for the compound.3. Freeze-thaw cycles promoting precipitation. | 1. Gently warm the solution to room temperature and vortex to attempt redissolution. If precipitation persists, the solution may be supersaturated.2. Use anhydrous DMSO and store in tightly sealed vials with desiccant. Minimize the time the vial is open to the atmosphere.3. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] |
| Inconsistent or lower-than-expected activity in biological assays. | 1. Degradation of the compound in the DMSO stock solution.2. Precipitation of the compound upon dilution into aqueous assay buffer.3. Adsorption of the compound to plasticware. | 1. Prepare fresh stock solutions from solid material for critical experiments.[1] Assess the purity of the stock solution using HPLC-UV or LC-MS.2. Check the aqueous solubility of the compound. The final concentration in the assay should not exceed this limit. Ensure the final DMSO concentration in the assay is low and consistent.3. Use low-adsorption plasticware or pre-treat plates. |
| Change in color of the DMSO stock solution (e.g., yellowing). | Oxidation or other forms of chemical degradation of the indole ring, potentially accelerated by light or air exposure. | 1. Store stock solutions in amber vials to protect from light.[2]2. Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.[1]3. Always use freshly prepared solutions for the most reliable results. |
| Formation of new peaks in HPLC or LC-MS analysis of the stock solution. | Chemical degradation of the compound. Potential degradation pathways for indole derivatives include oxidation and hydrolysis.[2] | 1. Identify the degradation products if possible using mass spectrometry.2. Optimize storage conditions (e.g., lower temperature, protection from light and moisture).3. Determine the acceptable shelf-life of the stock solution under your specific storage conditions by performing a stability study. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Anhydrous dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound due to its high solvating capacity for many organic molecules.[2]
Q2: What are the optimal storage conditions for a DMSO stock solution of this compound?
A2: To maximize stability, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed, light-protecting (amber) vials.[2][3] It is also advisable to aliquot the solution into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[1]
Q3: How long can I store the DMSO stock solution?
A3: The stability of any compound in DMSO is highly dependent on its specific chemical structure and the storage conditions.[1] While some compounds are stable for years under ideal conditions[4][5], indole derivatives can be susceptible to degradation.[2] It is best practice to prepare fresh solutions for critical experiments.[1] A stability study is recommended to determine the acceptable storage duration for your specific experimental needs.
Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. What should I do?
A4: This indicates that the final concentration of the compound in the aqueous buffer exceeds its aqueous solubility. You can try the following:
-
Decrease the final concentration of the compound in your assay.
-
Increase the percentage of DMSO in the final working solution, but be mindful of its potential effects on your biological system.
-
Investigate the use of co-solvents or other formulation strategies to improve aqueous solubility.
Q5: What are the likely degradation pathways for this compound in solution?
A5: For structurally similar compounds like 5-bromo-1H-indole-2-carboxylic acid, the primary stability concerns are degradation through oxidation, photodegradation, and pH-dependent hydrolysis.[2] The indole ring is susceptible to oxidation, and the halogen substituents can increase its sensitivity to light.
Experimental Protocol: Assessing DMSO Stock Solution Stability
This protocol outlines a general method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) to assess the stability of this compound in a DMSO stock solution over time.
1. Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Amber HPLC vials with caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
2. Procedure:
-
Preparation of Stock Solution (Time = 0):
-
Accurately weigh a sufficient amount of solid this compound.
-
Dissolve the solid in anhydrous DMSO to prepare a stock solution of a known concentration (e.g., 10 mM).
-
Vortex until fully dissolved.
-
Immediately take an aliquot for the initial analysis (T=0).
-
-
HPLC Analysis:
-
Set up an appropriate HPLC method (the exact method will need to be developed based on the compound's properties). A typical starting point would be a gradient elution on a C18 column with mobile phases of water and acetonitrile, both containing 0.1% formic acid.
-
Dilute an aliquot of the DMSO stock solution with the initial mobile phase composition to a suitable concentration for UV detection.
-
Inject the diluted sample onto the HPLC system.
-
Record the chromatogram and integrate the peak area of the parent compound. This is your T=0 reference.
-
-
Storage and Subsequent Analyses:
-
Aliquot the remaining stock solution into several amber vials, seal tightly, and store under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 24 hours, 7 days, 1 month, 3 months), remove one aliquot from storage.
-
Allow the aliquot to come to room temperature.
-
Prepare and analyze the sample by HPLC as described above.
-
3. Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample using the peak areas.
-
Plot the percentage of the remaining compound versus time to visualize the degradation kinetics.
-
A common threshold for stability is retaining ≥90% of the initial compound concentration.
Visualization
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for Indole-2-carboxylic Acid Derivatization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in optimizing the derivatization of indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing indole-2-carboxylic acid?
A1: The most common derivatization methods for indole-2-carboxylic acid include esterification of the carboxyl group, amidation to form carboxamides, and cross-coupling reactions (such as Suzuki or Heck) at various positions on the indole ring. Additionally, N-arylation of the indole nitrogen is a key modification.
Q2: My esterification reaction of indole-2-carboxylic acid is giving low yields. What are the likely causes and solutions?
A2: Low yields in esterification are often due to incomplete reaction or side reactions. For Fischer esterification, using a large excess of the alcohol and removing water as it forms can drive the equilibrium towards the product. For milder conditions, consider using coupling agents like DCC/DMAP (Steglich esterification). Microwave-assisted synthesis in ionic liquids has also been reported to give high yields in short reaction times.[1]
Q3: I am struggling with the amidation of indole-2-carboxylic acid. Which coupling reagents are most effective?
A3: Several coupling reagents can be effective for the amidation of indole-2-carboxylic acid. Common choices include BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) often used with HOBt (hydroxybenzotriazole), and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of reagent and base (e.g., DIPEA) can depend on the specific amine and the desired reaction conditions.[2][3]
Q4: Can I perform a Suzuki coupling on a halogenated indole-2-carboxylic acid without protecting the carboxylic acid group?
A4: Yes, it is possible to perform a Suzuki coupling on a halogenated indole-2-carboxylic acid without protecting the carboxylic acid. However, it is crucial to use an adequate amount of base to neutralize the acidic proton of the carboxylic acid, which would otherwise interfere with the catalytic cycle. Solubility of the carboxylate salt in the reaction medium can also be a factor to consider.
Q5: Decarboxylation is a common side reaction I'm observing. How can I minimize it?
A5: Decarboxylation of indole-2-carboxylic acid can occur, especially at elevated temperatures. To minimize this, it is advisable to use milder reaction conditions where possible. For instance, in cross-coupling reactions, using a lower temperature or a more active catalyst that allows for shorter reaction times can be beneficial. In some cases, decarboxylation is the desired reaction, for example, in the synthesis of N-aryl indoles from indole-2-carboxylic acids.[4]
Troubleshooting Guides
Esterification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no product formation | 1. Insufficient acid catalyst (for Fischer esterification). 2. Water not being effectively removed. 3. Steric hindrance. 4. Inactive coupling agent (for coupling agent-mediated methods). | 1. Increase the amount of acid catalyst (e.g., H₂SO₄, TsOH). 2. Use a Dean-Stark apparatus or molecular sieves to remove water. 3. For sterically hindered substrates, consider using a more reactive acylating agent or a different esterification method like Steglich esterification. 4. Use a fresh batch of the coupling reagent. |
| Formation of side products | 1. Dehydration of the alcohol. 2. Decarboxylation of the starting material. | 1. Use a milder acid catalyst or lower the reaction temperature. 2. Employ milder reaction conditions and shorter reaction times. |
| Difficult product purification | 1. Excess alcohol is difficult to remove. 2. Unreacted carboxylic acid. | 1. Remove excess alcohol under reduced pressure. 2. Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid. |
Amidation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of amide | 1. Ineffective coupling reagent. 2. Low nucleophilicity of the amine. 3. Steric hindrance. 4. Inappropriate base or solvent. | 1. Try a different coupling reagent (e.g., HATU, COMU). 2. Use a more activated form of the carboxylic acid (e.g., acyl chloride). 3. Increase the reaction temperature or time. For highly hindered substrates, specialized coupling reagents may be needed. 4. Screen different bases (e.g., DIPEA, N-methylmorpholine) and solvents (e.g., DMF, DCM, THF). |
| Racemization of chiral centers | 1. High reaction temperature. 2. Use of certain coupling reagents/additives. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Additives like HOBt or Oxyma can help suppress racemization. |
| Formation of urea byproduct | 1. Decomposition of the carbodiimide coupling reagent (e.g., DCC, EDC). | 1. If using DCC, the resulting DCU is poorly soluble and can often be filtered off. For EDC, a water wash can remove the urea byproduct. |
Suzuki Cross-Coupling
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no coupling product | 1. Inactive palladium catalyst. 2. Inappropriate ligand or base. 3. Poor quality of the boronic acid. 4. Catalyst poisoning. | 1. Use a fresh catalyst or a pre-catalyst that is activated in situ. 2. Screen different phosphine ligands and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[5] 3. Use fresh, high-purity boronic acid. 4. Ensure starting materials and solvents are pure and free of potential catalyst poisons.[6] |
| Homocoupling of the boronic acid | 1. Presence of oxygen. 2. High reaction temperature. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). 2. Optimize the reaction temperature; sometimes a lower temperature is sufficient. |
| Dehalogenation of the starting material | 1. Presence of a hydrogen source. 2. Certain ligand/base combinations. | 1. Use anhydrous solvents and reagents. 2. Screen different ligands and bases. |
Data Presentation
Table 1: Optimization of Esterification of Indole-2-carboxylic Acid
| Entry | Alcohol | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethanol | Fischer | H₂SO₄ (conc.) | Ethanol | 80 | 2 | 85 | [7] |
| 2 | Methanol | Fischer | POCl₃ | Methanol | RT | - | 90 | |
| 3 | Ethanol | Microwave | [bmim]OH | - | 50 | 0.17 | 88 | [1] |
| 4 | Isopropanol | Fischer | H₂SO₄ (conc.) | Isopropanol | 80 | - | - | [8] |
| 5 | Methanol | Steglich | DIC/DMAP | DCM | 40 | - | High | [9] |
Table 2: Optimization of Amidation of Indole-2-carboxylic Acid
| Entry | Amine | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Various amines | EDC·HCl/HOBt | DIPEA | CH₂Cl₂ or DMF | RT | 3-12 | 10-76 | [2] |
| 2 | 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine | BOP | DIPEA | DCM | RT | Overnight | - | [3] |
| 3 | Various amines | B(OCH₂CF₃)₃ | - | MeCN | 80-100 | 5-24 | Good | [10] |
| 4 | 4-fluorobenzoic acid | EDAC | - | - | - | - | - | [7] |
| 5 | Benzylamine | DPPA | Et₃N | CH₂Cl₂ | RT | 1 | 64 | [11] |
Table 3: Optimization of Suzuki Coupling of Halogenated Indole-2-carboxylates
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-indole boronic acid | Pd source | P2 | K₃PO₄ | dioxane/H₂O | 100 | 15 | - | [5] |
| 2 | Phenylboronic acid | Pd(TFA)₂ | - | - | dioxane/H₂O | RT | 4-12 | Good | [12] |
| 3 | p-Tolylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 62 | [13] |
| 4 | 3-Fluoro-4-methoxyaniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-dioxane | 100 | 2 | - | [8] |
Experimental Protocols
Protocol 1: Fischer Esterification of Indole-2-carboxylic Acid
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Dissolve indole-2-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol, 20 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux (e.g., 80 °C for ethanol) and monitor the reaction progress by TLC.[7]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Amidation using EDC/HOBt Coupling
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To a solution of indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
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Add the desired amine (1.1 eq) followed by a base such as DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.[2]
-
Once the reaction is complete (typically 3-12 hours), dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Protocol 3: Suzuki Cross-Coupling of 6-Bromoindole-2-carboxylate
-
In a reaction vessel, combine the 6-bromoindole-2-carboxylate (1.0 eq), the arylboronic acid (1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0-3.0 eq).[8]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water).[5]
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.[7]
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid access to N -(indol-2-yl)amides and N -(indol-3-yl)amides as unexplored pharmacophores - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02622B [pubs.rsc.org]
- 12. ias.ac.in [ias.ac.in]
- 13. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
Troubleshooting low bioactivity of 7-bromo-5-chloro-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with 7-bromo-5-chloro-1H-indole-2-carboxylic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected bioactivity for this compound in our assay. What are the potential causes?
Low bioactivity of this compound can stem from several factors, ranging from the compound's intrinsic properties to experimental conditions. Key areas to investigate include:
-
Compound Solubility and Stability: The compound may have precipitated out of your assay medium or degraded over the course of the experiment.
-
Compound Purity: Impurities in your sample could lead to inaccurate concentration determination or interfere with the assay.
-
Assay-Specific Issues: The compound may not be active against your specific biological target, or there could be assay interference.
-
Intrinsic Properties of the Molecule: The presence of electron-withdrawing halogen substituents on the indole ring may inherently reduce its activity in certain biological systems.
Q2: How can we troubleshoot potential solubility issues with this compound?
Given that indole-2-carboxylic acid derivatives often exhibit poor aqueous solubility, it is crucial to ensure the compound is fully dissolved in your assay buffer.
-
Initial Stock Solution: Prepare a high-concentration stock solution in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), where related compounds are known to be soluble.
-
Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, it is critical to do so just before use. Avoid storing the compound in aqueous solutions for extended periods.
-
Visual Inspection: After adding the compound to your assay medium, visually inspect for any signs of precipitation (cloudiness, particulate matter). Centrifugation of the plate or tubes followed by inspection for a pellet can also be informative.
-
Solubility Testing: If problems persist, consider performing a simple solubility test in your specific assay buffer.
Q3: Could the purity of our this compound sample be the cause of low bioactivity?
Yes, compound purity is a critical factor.
-
Purity Assessment: If possible, verify the purity of your compound batch using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Purity of over 98% is generally recommended for biological assays.
-
Impact of Impurities: Impurities can lead to an overestimation of the active compound's concentration, resulting in an apparent decrease in potency. Some impurities might also interfere directly with the assay.
Q4: Is it possible that this compound is inherently inactive against our target?
Yes, this is a significant possibility. The indole-2-carboxylic acid scaffold has been explored for a range of biological targets, but its activity is highly dependent on the specific substitutions on the indole ring. For instance, in studies of related indole-2-carboxamides against Trypanosoma cruzi, analogues with electron-withdrawing groups like halogens were found to be inactive.[1] The presence of both a bromo and a chloro group on your compound could be detrimental to its activity against your specific target.
Q5: How can we investigate potential assay interference?
Assay interference can lead to false-negative results. Consider the following:
-
Control Experiments: Run control experiments with your compound in the absence of the biological target to see if it affects the assay readout directly.
-
Promiscuity Assays: If available, test the compound in unrelated counter-screens to assess its specificity.
-
Literature Review: Search for literature on potential assay interference by indole-containing compounds in your specific assay type (e.g., fluorescence-based, luminescence-based).
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Bioactivity
This guide provides a step-by-step workflow to diagnose the cause of low bioactivity.
Caption: A workflow for systematically troubleshooting low bioactivity.
Data Summary
Table 1: Physicochemical Properties of 5-bromo-1H-indole-2-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₂ | [2] |
| Molecular Weight | 240.05 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 287-288 °C | [2] |
| Solubility | Soluble in DMSO and DMF | [2] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines a general procedure for preparing solutions of this compound for biological assays.
Caption: A recommended workflow for preparing solutions for biological assays.
Signaling Pathways
Derivatives of the indole-2-carboxylic acid scaffold have been investigated as inhibitors of various signaling pathways. The diagram below illustrates a generalized representation of how such a compound might inhibit a receptor tyrosine kinase (RTK) pathway, a common target for this class of molecules.
Caption: Hypothesized inhibition of an RTK signaling pathway.
References
How to prevent degradation of 7-bromo-5-chloro-1H-indole-2-carboxylic acid
This guide provides essential information for researchers, scientists, and drug development professionals to prevent the degradation of 7-bromo-5-chloro-1H-indole-2-carboxylic acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
To ensure long-term stability, the solid compound should be stored in a freezer, ideally at -20°C, in a tightly sealed container.[1] The storage area must be dry and well-ventilated.[1][2] It is crucial to protect the compound from light and moisture.[2][3][4]
Q2: How should I handle the compound in the laboratory to minimize degradation?
Handle the compound in a well-ventilated area, preferably under a chemical fume hood.[5] As it is often a powder, take care to avoid generating dust.[5] Use personal protective equipment, including gloves, safety goggles, and a lab coat.[1][2][6] Prepare solutions fresh for each experiment whenever possible. If stock solutions are necessary, store them in small, single-use aliquots at -20°C or below to prevent repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
Yes, indole derivatives are often susceptible to photodegradation.[7][8][9] It is critical to protect both the solid compound and its solutions from direct sunlight and other sources of UV radiation.[3] Use amber vials or wrap containers with aluminum foil.[9]
Q4: What are the primary signs of degradation?
Visual signs of degradation can include a change in color of the solid material, often from off-white or light brown to a darker shade. In solution, degradation may be indicated by color changes or the formation of precipitates. Analytically, degradation is confirmed by the appearance of new peaks and a decrease in the main peak area in techniques like HPLC or UPLC.
Q5: What substances are incompatible with this compound?
This compound should not be stored or mixed with strong oxidizing agents, strong acids, or strong bases/alkalis, as these can induce decomposition.[1][2][6] Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halide gases.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: The solid compound has discolored over time.
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Exposure to Light | If discoloration is minor, the compound may still be usable, but purity should be verified by HPLC/UPLC. For significant changes, a new batch is recommended. | Always store the solid in a dark place, inside an amber container or one wrapped in foil, and preferably within a secondary container.[3][4] |
| Oxidation | Air exposure can lead to oxidative degradation of the indole ring.[10][11] | Store the container tightly sealed.[1][2] For maximum stability, consider flushing the container with an inert gas like argon or nitrogen before sealing. |
| Moisture Exposure | The compound may be hygroscopic. Moisture can facilitate degradation pathways. | Store in a desiccator or a dry, controlled environment. Ensure the container is sealed tightly.[2] |
Issue 2: Inconsistent results or new peaks appear in analytical runs of solutions.
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Solution Instability (pH) | Indole derivatives can be unstable at certain pH values.[12][13] | Check the pH of your solvent or buffer. Prepare solutions immediately before use. If you must store them, perform a small-scale stability study to determine the optimal pH and temperature. |
| Solution Instability (Light) | Degradation may be occurring after the sample is prepared and waiting for analysis. | Protect prepared solutions and sample vials from light at all times. Use amber autosampler vials or cover the sample tray. |
| Thermal Degradation | High temperatures during experimental workups (e.g., evaporation, heating) can cause decomposition.[14] Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures.[15] | Use the lowest effective temperature for any heating steps. If possible, concentrate solutions using a rotary evaporator at low temperatures or via lyophilization. |
| Solvent Reactivity | The solvent may not be inert or could contain impurities (e.g., peroxides in older ethers) that react with the compound. | Use high-purity, fresh, and appropriate solvents. Avoid long-term storage in solvents prone to peroxide formation. |
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Condition for Solid | Condition for Solution | Rationale |
| Temperature | Freezer (-20°C)[1] | -20°C or -80°C (in aliquots) | Minimizes thermal degradation and slows chemical reactions.[14] |
| Light | Protect from light (amber container)[3][4] | Protect from light (amber vials) | Prevents photodegradation, a common pathway for indole compounds.[7][9] |
| Atmosphere | Tightly sealed container[1][2] | Tightly sealed vials, consider inert gas | Prevents oxidation from atmospheric oxygen and exposure to moisture.[10] |
| Moisture | Store in a dry place/desiccator[2] | Use anhydrous solvents if necessary | Prevents hydrolysis and moisture-facilitated degradation.[2] |
Table 2: Incompatible Materials and Conditions
| Material/Condition | Potential Hazard | Reference |
| Strong Oxidizing Agents | Can cause vigorous reaction and degradation of the indole ring. | [1][2] |
| Strong Acids / Alkalis | May catalyze decomposition. | [6] |
| High Heat | Can lead to thermal decomposition and decarboxylation. | [2][14][15] |
| Direct Sunlight / UV Light | Leads to photodegradation. | [3][4] |
Mandatory Visualization
Caption: Troubleshooting workflow for suspected compound degradation.
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing Stock Solutions
-
Preparation: Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Quickly weigh the desired amount of the compound in a fume hood, minimizing exposure to ambient light and air.
-
Dissolution: Add the appropriate high-purity solvent (e.g., DMSO, DMF) to the solid and mix until fully dissolved. Sonication may be used if necessary, but avoid heating the solution.
-
Storage: Immediately transfer the stock solution into pre-labeled, single-use amber vials.
-
Inert Atmosphere (Optional): For maximum stability, gently flush the headspace of each vial with an inert gas (argon or nitrogen) before capping tightly.
-
Freezing: Place the aliquots in a freezer at -20°C or -80°C for long-term storage.
-
Usage: When needed, remove a single aliquot and allow it to thaw completely at room temperature. Do not refreeze any unused portion of the aliquot.
Caption: Recommended workflow for preparing and handling stock solutions.
Protocol 2: Basic Photostability Assessment (Forced Degradation)
This protocol is adapted from ICH Q1B guidelines to assess the photosensitivity of the compound in solution.[16]
-
Sample Preparation: Prepare two identical solutions of the compound in a relevant solvent system (e.g., methanol/water) at a known concentration (e.g., 0.1 mg/mL).
-
Control Sample: Wrap one sample container completely in aluminum foil. This will be the "dark control."
-
Test Sample: Place the unwrapped sample container (the "light-exposed sample") alongside the dark control. The container should be chemically inert and transparent to the light source (e.g., quartz or borosilicate glass).
-
Light Exposure: Expose both samples to a light source that provides both cool white fluorescent and near-UV light. A total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter is recommended.[16]
-
Analysis: At appropriate time intervals (e.g., 0, 4, 8, 24 hours), take an aliquot from both the light-exposed and dark control samples.
-
Quantification: Analyze the aliquots by a stability-indicating HPLC/UPLC method. Compare the chromatograms of the light-exposed sample to the dark control.
-
Evaluation: Significant formation of new peaks or a decrease of >5-10% in the peak area of the parent compound in the light-exposed sample relative to the dark control indicates photosensitivity.
Caption: Experimental workflow for a basic photostability assessment.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Dearomatization of Indoles through Cobalt-Catalyzed Enantioselective C-H Functionalization Enabled by Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals encountering common issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: The most common impurities typically arise from two main stages of the synthesis: the initial formation of the indole ring (often via a Fischer indole synthesis) and the final hydrolysis of the ester precursor. Key impurities include unreacted starting materials, byproducts from side reactions, and degradation products.
Q2: My final product has a persistent off-white or yellowish color. What causes this?
A2: Colored impurities in indole derivatives often result from the oxidation of the electron-rich indole ring. This can occur during the reaction, workup, or even during storage if the compound is exposed to air and light. Performing reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can help minimize this issue.
Q3: I see a significant amount of the starting ester in my final product according to my HPLC/NMR analysis. How can I avoid this?
A3: The presence of the starting ester (e.g., ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate) indicates incomplete hydrolysis. To drive the reaction to completion, you can try extending the reaction time, increasing the concentration of the base (e.g., NaOH or KOH), or ensuring efficient mixing, especially in larger-scale reactions.[1]
Q4: Besides the starting ester, what other synthesis-related impurities should I look for?
A4: During the initial Fischer indole synthesis to create the indole ester precursor, several side products can form. These may include regioisomers of the indole, aldol condensation products, and cleavage products from the hydrazone intermediate.[2] It is crucial to purify the intermediate ester thoroughly before proceeding to the hydrolysis step.
Q5: Could decarboxylation be a source of impurity?
A5: Yes, while less common under standard basic hydrolysis conditions, excessive heat or overly harsh acidic conditions during workup can cause the loss of the carboxylic acid group, leading to the formation of 7-bromo-5-chloro-1H-indole. Indole-2-carboxylic acids are known to be susceptible to decarboxylation upon heating.[3]
Summary of Potential Impurities
| Impurity Name | Structure Description | Likely Origin |
| Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate | The ethyl ester precursor of the final product. | Incomplete hydrolysis of the starting material.[1] |
| (4-Bromo-2-chlorophenyl)hydrazine | The substituted phenylhydrazine used in the Fischer indole synthesis. | Unreacted starting material from the ester synthesis step.[4] |
| Regioisomeric Indoles | Isomers with different substitution patterns on the indole ring. | Lack of complete regioselectivity during the Fischer indole cyclization.[2] |
| 7-Bromo-5-chloro-1H-indole | The final product without the C2-carboxylic acid group. | Decarboxylation of the product due to excessive heat or harsh acidic conditions.[3] |
| Oxidation Byproducts | Complex, often colored, polymeric materials. | Air or light-induced degradation of the electron-rich indole ring. |
Troubleshooting Guides
Issue 1: Low Purity of the Final Product Detected by HPLC
-
Problem: The final this compound shows multiple peaks in the HPLC chromatogram, indicating low purity.
-
Possible Causes & Solutions:
-
Incomplete Hydrolysis: The most prominent impurity peak is often the starting ester.
-
Troubleshooting: Increase the reaction time for the hydrolysis step (e.g., from 1 hour to 3-5 hours).[5] Alternatively, use a higher concentration of the aqueous base. Ensure vigorous stirring to maintain a homogeneous mixture.
-
-
Impure Intermediate: Impurities from the Fischer indole synthesis of the precursor ester were carried over.
-
Troubleshooting: Purify the intermediate ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate by recrystallization (e.g., from ethanol) or column chromatography before proceeding with the hydrolysis.
-
-
Degradation during Workup: The product may be degrading during the acidic workup.
-
Troubleshooting: Keep the reaction mixture cool during acidification and avoid prolonged exposure to strong acids. Perform the acidification slowly with stirring.
-
-
Issue 2: The Precipitated Product is Very Fine and Difficult to Filter
-
Problem: After acidification, the product precipitates as a very fine powder that clogs the filter paper and results in slow filtration.
-
Possible Causes & Solutions:
-
Rapid Precipitation: Adding the acid too quickly causes rapid nucleation, leading to small particle sizes.
-
Troubleshooting: Slow down the rate of acidification significantly while stirring vigorously. This encourages the growth of larger crystals.
-
-
Temperature Shock: A sudden drop in temperature can also lead to fine precipitates.
-
Troubleshooting: Allow the reaction mixture to cool slowly to room temperature after acidification before cooling further in an ice bath.
-
-
Use of a Filter Aid: For particularly fine precipitates, using a filter aid can improve filtration speed.
-
Troubleshooting: Prepare a small pad of a filter aid (e.g., Celite®) over the filter paper in the Büchner funnel before starting the filtration.
-
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (Fischer Indole Synthesis)
This protocol is adapted from general Fischer indole synthesis procedures.[4][6]
-
Materials:
-
(4-Bromo-2-chlorophenyl)hydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol or Acetic Acid (solvent)
-
Lewis acid catalyst (e.g., ZnCl₂) or Brønsted acid (e.g., H₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the (4-bromo-2-chlorophenyl)hydrazine hydrochloride in the chosen solvent (e.g., ethanol).
-
Add ethyl pyruvate to the solution and stir at room temperature for 30 minutes to form the hydrazone intermediate.
-
Add the acid catalyst (e.g., a catalytic amount of concentrated H₂SO₄ or polyphosphoric acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purify the crude ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Synthesis of this compound (Ester Hydrolysis)
This protocol is adapted from standard procedures for the hydrolysis of indole-2-carboxylates.[5][7]
-
Materials:
-
Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate
-
Methanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized water
-
10% Hydrochloric acid (HCl) solution
-
-
Procedure:
-
Dissolution: In a round-bottom flask, suspend the ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate in a mixture of methanol and water.
-
Saponification: Add a solution of NaOH or KOH in water to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by TLC until the starting ester spot disappears.
-
Cooling & Solvent Removal: Cool the mixture to room temperature. If desired, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Slowly add 10% HCl solution to the aqueous mixture with vigorous stirring. The product will precipitate as a solid. Continue adding acid until the pH of the solution is approximately 2-3.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.
-
Drying: Dry the solid product under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Indole-Based Kinase Inhibitors Against Established Therapeutics for VEGFR-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors with improved potency and selectivity remains a cornerstone of modern oncology drug discovery. The indole scaffold has emerged as a privileged structure in the design of potent inhibitors targeting various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. This guide provides a comparative analysis of a promising 7-bromo-5-chloro-1H-indole-2-carboxylic acid derivative analogue against established multi-kinase inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of Kinase Inhibitors Against VEGFR-2
The inhibitory activity of a novel indole-2-carboxamide, herein designated as Compound 49e, was compared with several clinically approved kinase inhibitors known to target the VEGFR-2 signaling pathway. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values are indicative of higher potency.
| Compound | Target Kinase | IC50 (nM) |
| Compound 49e (Indole-2-carboxamide) | VEGFR-2 | 1.10 ± 0.08[1] |
| Sunitinib | VEGFR-2 | 83.20 ± 1.36[1] |
| Sorafenib | VEGFR-2 | 35 ± 1.34[1] |
| Vandetanib | VEGFR-2 | 40[2] |
The data clearly indicates that the indole-2-carboxamide derivative, Compound 49e, exhibits significantly higher potency against VEGFR-2 in enzymatic assays compared to the established inhibitors Sunitinib, Sorafenib, and Vandetanib.[1][2]
Experimental Methodologies
A standardized in vitro kinase inhibition assay is crucial for the accurate determination and comparison of IC50 values. The following protocol outlines a typical procedure for assessing the inhibitory activity of compounds against the VEGFR-2 kinase.
In Vitro VEGFR-2 Kinase Inhibition Assay Protocol
Objective: To determine the IC50 value of a test compound against the recombinant human VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test Compound (dissolved in DMSO)
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. Subsequently, these dilutions are further diluted in the kinase buffer to achieve the desired final concentrations for the assay. A DMSO control is prepared in parallel.
-
Reaction Setup: The diluted test compound and the VEGFR-2 enzyme are added to the wells of the microplate.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a mixture containing the substrate and ATP.
-
Incubation: The plate is incubated at room temperature for a specified period, typically 60 minutes, to allow the kinase reaction to proceed.
-
Reaction Termination and Signal Detection: The ADP-Glo™ reagent is added to each well. This terminates the kinase reaction and depletes the remaining ATP. Following this, the Kinase Detection Reagent is added, which converts the generated ADP to ATP and produces a luminescent signal via a luciferase reaction.
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The intensity of the luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the DMSO control. The IC50 value is then determined by fitting the dose-response data to a suitable model, such as a four-parameter logistic curve.
Visualizing the VEGFR-2 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Caption: Experimental workflow for the in vitro kinase assay.
References
A Comparative Guide to the Structural Confirmation of Synthesized 7-bromo-5-chloro-1H-indole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of standard analytical techniques for the unambiguous structural confirmation of synthesized 7-bromo-5-chloro-1H-indole-2-carboxylic acid. We present a logical workflow, detailed experimental protocols, and a comparative analysis of expected data against a potential isomeric alternative, underscoring the necessity of a multi-technique approach for definitive structure elucidation in organic chemistry.
Experimental Workflow
The confirmation of the molecular structure of a newly synthesized compound is a systematic process. It begins with the purification of the sample, followed by the application of several complementary spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they allow for the complete and unambiguous assignment of the compound's constitution.
Caption: Workflow for structural confirmation of a synthesized compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition through isotopic pattern analysis.
-
Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
-
Methodology:
-
A sample of the purified compound (approx. 1 mg) is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.
-
The solution is infused into the ESI source. ESI is chosen as it is a soft ionization technique that typically keeps the molecule intact.
-
The analysis is run in negative ion mode to detect the deprotonated molecule [M-H]⁻, suitable for a carboxylic acid.
-
The mass spectrum is recorded, focusing on the molecular ion region. The presence of bromine and chlorine atoms will result in a characteristic isotopic cluster (M, M+2, M+4 peaks) due to their natural isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1).[1][2]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To map the carbon-hydrogen framework of the molecule, providing information on the chemical environment, connectivity, and spatial relationships of atoms.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Methodology:
-
Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. DMSO-d₆ is used to ensure the solubility of the compound and to allow for the observation of exchangeable protons (N-H and COOH).
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. This reveals the chemical shifts, integration (proton count), and multiplicity (splitting pattern) for each unique proton in the molecule.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the number of unique carbon environments.[3][4] The chemical shift indicates the type of carbon (e.g., carbonyl, aromatic, etc.).[5]
-
2D NMR (Optional but recommended): If assignments are ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish H-H and C-H connectivities, respectively.[6]
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.[7]
-
Instrumentation: FTIR Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Methodology:
-
A small amount of the solid, purified compound is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups. For carboxylic acids, a very broad O-H stretch and a strong C=O stretch are expected.[3][4][8] The N-H stretch of the indole ring should also be visible.[9]
-
Data Presentation and Comparative Analysis
The following table summarizes the expected analytical data for the target compound, this compound, and compares it with a plausible alternative, the isomeric 6-bromo-5-chloro-1H-indole-2-carboxylic acid. This comparison highlights how subtle structural differences are manifested in the spectroscopic data, allowing for a definitive assignment.
| Analysis | Parameter | Expected Data for this compound | Data for Hypothetical Alternative (6-bromo-5-chloro-1H-indole-2-carboxylic acid) | Interpretation |
| Mass Spec. (HRMS) | Molecular Ion [M-H]⁻ | m/z ≈ 287.92 (for C₉H₃⁷⁹Br³⁵ClNO₂)⁻ with a characteristic isotopic cluster for BrCl. | m/z ≈ 287.92 with an identical isotopic cluster. | Confirms molecular formula (C₉H₅BrClNO₂) but cannot distinguish between isomers.[1][10][11] |
| ¹H NMR (DMSO-d₆) | COOH Proton | ~13.0 ppm (s, 1H, broad) | ~13.0 ppm (s, 1H, broad) | Confirms carboxylic acid. The chemical shift is concentration-dependent.[3][4] |
| N-H Proton | ~12.0 ppm (s, 1H, broad) | ~12.0 ppm (s, 1H, broad) | Confirms indole N-H. | |
| H-3 | ~7.2 ppm (s, 1H) | ~7.2 ppm (s, 1H) | Singlet due to no adjacent protons. | |
| H-4 | ~7.8 ppm (d, 1H, J ≈ 8.0 Hz) | ~8.0 ppm (s, 1H) | Key Differentiator: In the target, H-4 is a doublet due to coupling with H-6. In the alternative, H-4 is a singlet. | |
| H-6 | ~7.4 ppm (d, 1H, J ≈ 8.0 Hz) | - | Key Differentiator: In the target, H-6 is a doublet. This position is substituted with Br in the alternative. | |
| H-7 | - | ~7.9 ppm (s, 1H) | Position 7 is substituted with Br in the target. In the alternative, H-7 is a singlet. | |
| ¹³C NMR (DMSO-d₆) | C=O | ~165 ppm | ~165 ppm | Confirms carboxylic acid carbonyl.[4] |
| C2, C3a, C7a | ~136, ~128, ~135 ppm | ~136, ~128, ~135 ppm | Indole ring carbons, shifts will be similar but not identical. | |
| C4, C5, C6, C7 | Shifts influenced by adjacent Br and Cl. C5 and C7 will be at lower field due to direct halogen attachment. | Shifts will differ significantly due to the altered substitution pattern. C5 and C6 will show direct halogen effects. | The specific chemical shifts of the aromatic carbons provide definitive proof of the substituent positions. | |
| FTIR (ATR) | O-H Stretch | 2500-3300 cm⁻¹ (very broad) | 2500-3300 cm⁻¹ (very broad) | Confirms hydrogen-bonded carboxylic acid.[8][12] |
| N-H Stretch | ~3300 cm⁻¹ (sharp/medium) | ~3300 cm⁻¹ (sharp/medium) | Confirms indole N-H group. | |
| C=O Stretch | ~1690 cm⁻¹ (strong) | ~1690 cm⁻¹ (strong) | Confirms conjugated carboxylic acid carbonyl.[3][8] | |
| C-Br, C-Cl Stretch | < 1000 cm⁻¹ (in fingerprint region) | < 1000 cm⁻¹ (in fingerprint region) | Confirms presence of halogens but not their position. |
s = singlet, d = doublet, J = coupling constant in Hz.
Conclusion
The structural confirmation of this compound requires a combination of analytical techniques. While FTIR confirms the presence of key functional groups and Mass Spectrometry verifies the molecular formula, they are insufficient to differentiate between isomers. Nuclear Magnetic Resonance spectroscopy, particularly ¹H NMR, is the definitive tool in this case. The unique splitting patterns and chemical shifts of the aromatic protons provide an unambiguous fingerprint of the substitution pattern on the indole ring, allowing for a confident distinction between the target molecule and other potential isomers. The collective data from these methods provides the rigorous and objective evidence required in chemical research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. studyrocket.co.uk [studyrocket.co.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Analysis of Brominated and Chlorinated Indole-2-Carboxylic Acids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents. Halogenation of this core, particularly with bromine or chlorine, is a key strategy to modulate physicochemical properties and enhance biological activity. This guide provides a comparative study of brominated versus chlorinated indole-2-carboxylic acids, supported by available data, to aid in the rational design of novel drug candidates.
Physicochemical Properties: A Head-to-Head Comparison
The nature of the halogen substituent significantly influences key physicochemical parameters such as lipophilicity, melting point, and acidity. These properties, in turn, affect a compound's solubility, membrane permeability, and target-binding interactions. Below is a summary of available data for analogous bromo- and chloro-substituted indole-2-carboxylic acids.
| Property | 3-Bromo-1H-indole-2-carboxylic acid | 3-Chloro-1H-indole-2-carboxylic acid | 5-Bromo-1H-indole-2-carboxylic acid | 5-Chloro-1H-indole-2-carboxylic acid | 6-Bromo-1H-indole-2-carboxylic acid | 6-Chloro-1H-indole-2-carboxylic acid |
| Molecular Formula | C₉H₆BrNO₂ | C₉H₆ClNO₂ | C₉H₆BrNO₂ | C₉H₆ClNO₂ | C₉H₆BrNO₂ | C₉H₆ClNO₂ |
| Molecular Weight ( g/mol ) | 240.05[1] | 195.60 | 240.05 | 195.60[2] | 240.05 | 195.60[3] |
| Melting Point (°C) | 222 | 194[4] | 287-288[4][5] | 287 (dec.)[2] | No data | 250-254[6] |
| Calculated logP (XLogP3) | 2.6[1] | 2.5 | 3.17[4] | 2.9 | 2.9 | 2.9[3] |
| Predicted pKa | No data | No data | 4.25[5] | No data | No data | No data |
| Solubility | No data | No data | Soluble in DMSO and DMF.[7] | No data | No data | Slightly soluble in water; soluble in ethanol and DMSO.[6] |
Note: Experimental data for pKa and aqueous solubility for these specific compounds are limited in the public domain. The provided logP values are calculated and serve as an estimation of lipophilicity.
Biological Activities: Anticancer and Antiviral Potential
Both brominated and chlorinated indole-2-carboxylic acids have emerged as promising scaffolds for the development of anticancer and antiviral agents. Halogenation can enhance the binding affinity of these molecules to their biological targets.
Anticancer Activity
Derivatives of halogenated indole-2-carboxylic acids have demonstrated significant antiproliferative activity against various cancer cell lines. The primary mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the EGFR and NF-κB pathways.
Caption: EGFR signaling pathway and inhibition by 5-halo-indole derivatives.
Caption: NF-κB signaling pathway and its inhibition by brominated indoles.
HIV-1 Integrase Inhibition
Halogenated indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme in the viral replication cycle.[2] These compounds act as integrase strand transfer inhibitors (INSTIs), preventing the integration of the viral DNA into the host genome. The indole-2-carboxylic acid moiety is thought to chelate with magnesium ions in the enzyme's active site.
Studies have shown that introducing a C6-halogenated benzene ring to the indole-2-carboxylic acid scaffold can significantly enhance inhibitory activity.[2] For example, a derivative with a C6-halogenated benzene ring (compound 17a) showed a marked improvement in integrase inhibition with an IC50 value of 3.11 μM.[2] While this particular study did not directly compare bromo- and chloro-substituents on the same derivative, it highlights the importance of halogenation in this class of inhibitors. Further optimization of a similar scaffold led to a derivative (20a) with an impressive IC50 of 0.13 μM.[5]
Caption: Simplified HIV life cycle and the role of integrase inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of drug candidates. Below are methodologies for key assays used to determine the biological activity of indole-2-carboxylic acid derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (brominated or chlorinated indole-2-carboxylic acids) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: General workflow for the MTT cytotoxicity assay.
HIV-1 Integrase Strand Transfer Assay
This in vitro assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.
Principle: The assay typically uses a donor DNA (representing the viral DNA) and a target DNA (representing the host DNA). The HIV-1 integrase enzyme catalyzes the integration of the donor DNA into the target DNA. The inhibition of this process is quantified. A common method involves labeled DNA strands and capture on a plate for colorimetric or fluorescent detection.
Protocol (based on a generic ELISA-based assay):
-
Plate Coating: Coat a 96-well plate with a capture molecule (e.g., streptavidin) and then add a biotin-labeled target DNA.
-
Integrase and Compound Incubation: Add the recombinant HIV-1 integrase enzyme to the wells, followed by the test compounds at various concentrations. Allow for a pre-incubation period.
-
Strand Transfer Reaction: Initiate the reaction by adding a labeled donor DNA (e.g., with digoxigenin - DIG). Incubate to allow for the strand transfer reaction to occur.
-
Washing: Wash the plate to remove any unbound components.
-
Detection: Add an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Substrate Addition: Add a colorimetric or chemiluminescent substrate for the enzyme.
-
Signal Measurement: Measure the resulting signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: The signal is proportional to the amount of integrated DNA. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Caption: Workflow for an ELISA-based HIV-1 integrase strand transfer assay.
Conclusion and Future Directions
The substitution of the indole-2-carboxylic acid scaffold with bromine or chlorine offers a powerful tool for modulating physicochemical and biological properties. The available data suggests that bromination tends to increase lipophilicity to a greater extent than chlorination, which can influence cell permeability and target engagement. Both classes of halogenated compounds have demonstrated significant potential as anticancer and anti-HIV agents.
However, a direct and comprehensive comparative study of analogous brominated and chlorinated indole-2-carboxylic acids is lacking in the current literature. Future research should focus on the systematic synthesis and parallel evaluation of these compounds to establish clear structure-activity and structure-property relationships. Such studies will be invaluable for the rational design of next-generation therapeutics based on this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HIV lifecycle | HIV i-Base [i-base.info]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Validating the Target Engagement of Substituted Indole-2-Carboxylic Acids as EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[1] 5-Bromo-1H-indole-2-carboxylic acid serves as a versatile scaffold for developing potent inhibitors of protein tyrosine kinases like EGFR.[1][2]
Comparative Performance Data
The following tables summarize the in vitro anti-proliferative activity and EGFR kinase inhibition of various 5-bromo-1H-indole-2-carboxylic acid derivatives compared to a known EGFR inhibitor, Erlotinib. Lower IC50 values indicate higher potency.
Table 1: In Vitro Anti-proliferative Activity (IC₅₀, µM) of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives [1]
| Compound | A549 (Lung Carcinoma) | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Adenocarcinoma) |
| Derivative 3a | 15.6 ± 1.2 | 19.4 ± 1.5 | 25.1 ± 2.1 |
| Derivative 3b | 22.3 ± 1.8 | 28.7 ± 2.3 | 33.6 ± 2.9 |
| Derivative 3f | 18.9 ± 1.4 | 24.1 ± 1.9 | 29.8 ± 2.5 |
| Derivative 7 | 25.4 ± 2.0 | 31.5 ± 2.6 | 38.2 ± 3.3 |
| Erlotinib (Standard) | 7.3 ± 0.6 | 9.8 ± 0.8 | 12.5 ± 1.1 |
Table 2: In Silico Binding Affinity and In Vitro Kinase Inhibition of Indole Derivatives against EGFR [3][4]
| Compound | EGFR Binding Energy (kcal/mol, in silico) | EGFR Kinase Inhibition (IC₅₀, nM) |
| Derivative 3a | -8.03 | Not Reported |
| Derivative 5j (related indole) | Not Reported | 85 ± 5 |
| Erlotinib (Standard) | Not Reported | 80 ± 5 |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote cell proliferation and survival. EGFR inhibitors block this initial phosphorylation step.
Caption: EGFR signaling pathway and the inhibitory action of indole-2-carboxylic acid derivatives.
Experimental Workflow: Target Engagement Validation
Validating that a compound engages its target in a cellular context is crucial. The workflow below outlines two key experimental approaches: a biochemical kinase assay to determine direct enzyme inhibition and a Cellular Thermal Shift Assay (CETSA) to confirm target binding in intact cells.
Caption: Workflow for validating target engagement using biochemical and cellular assays.
Experimental Protocols
Protocol 1: EGFR Kinase Inhibition Assay (TR-FRET)
This protocol provides a method for quantifying the inhibitory activity of a compound against the EGFR tyrosine kinase domain using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[5]
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate
-
ATP solution
-
Test compound (serial dilutions in DMSO)
-
Stop/Detection Solution (EDTA, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-Allophycocyanin [SA-APC])
-
Low-volume 384-well plates
Procedure:
-
Compound Plating: Add 2.5 µL of the test compound serial dilutions to the wells of a 384-well plate. Include vehicle (DMSO) controls.
-
Enzyme Addition: Add 2.5 µL of diluted EGFR enzyme solution to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of the substrate/ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
Reaction Termination: Add 5 µL of the Stop/Detection Solution to each well.
-
Signal Development: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize the data against controls and plot the normalized activity versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement in a cellular environment.[6] The principle is that a compound binding to its target protein stabilizes it against heat-induced denaturation.[7]
Materials:
-
Cultured cells expressing EGFR (e.g., A549)
-
Test compound and vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., Triton X-100 based)
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western Blotting (SDS-PAGE gels, transfer system, anti-EGFR antibody, secondary antibody, detection reagents)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) at the desired concentration and incubate for a specified time (e.g., 2-4 hours) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors to the desired cell density.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C. Include a non-heated control.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the total protein concentration and normalize all samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for EGFR. Following incubation with a secondary antibody, detect the signal.
-
Data Analysis: Quantify the band intensities for EGFR at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble EGFR against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and confirms target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 7-Bromo-5-chloro-1H-indole-2-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-bromo-5-chloro-1H-indole-2-carboxylic acid analogs. While direct and extensive research on this specific di-halogenated indole scaffold is limited, this document extrapolates and consolidates findings from closely related mono-halogenated and other substituted indole-2-carboxylic acid derivatives to provide valuable insights for drug discovery and development. The information presented herein is intended to guide the rational design of novel therapeutic agents targeting a range of biological targets, including viral enzymes and protein kinases.
Introduction to Indole-2-Carboxylic Acid Derivatives as Bioactive Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse pharmacological activities.[1] Modifications of the indole ring at various positions, particularly the incorporation of a carboxylic acid moiety at the C2-position, have yielded potent inhibitors of several enzymes and receptors. Halogenation of the indole ring is a common strategy to modulate the electronic and lipophilic properties of these molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles. This guide focuses on the potential therapeutic applications of this compound analogs, drawing comparisons from studies on related compounds.
Comparative Biological Activities of Halogenated Indole-2-Carboxylic Acid Analogs
While specific data for a series of this compound analogs is not extensively available in the public domain, the following tables summarize the activities of structurally related compounds, providing a basis for understanding their potential SAR.
HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[2][3] The carboxylate group is thought to chelate with essential metal ions in the enzyme's active site. Halogen substituents on the indole ring can influence the binding affinity and overall inhibitory potency.
Table 1: HIV-1 Integrase Inhibitory Activity of Substituted Indole-2-Carboxylic Acid Analogs
| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |
| Analog 1 | 6-Halogenated benzene at C6 | HIV-1 Integrase | 1.05 - 1.70 | [2] |
| Analog 2 | Long-chain p-trifluorophenyl at C3 | HIV-1 Integrase | ~5.3-fold improvement | [2] |
| 17a | C6 halogenated benzene ring | HIV-1 Integrase | 3.11 | [3] |
| 20a | Long branch on C3 | HIV-1 Integrase | 0.13 | [2] |
This table is a representative summary based on available data for related compounds and is intended to guide future research on this compound analogs.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
Derivatives of 5-bromoindole-2-carboxylic acid have been investigated as inhibitors of EGFR, a receptor tyrosine kinase often implicated in cancer.[4][5][6] The bromo substituent at the C5-position appears to be a key feature for potent anti-proliferative activity.
Table 2: EGFR Kinase Inhibitory and Antiproliferative Activity of 5-Bromoindole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-bromoindole carbothioamide | HepG2 (Liver) | Data not specified | [5] |
| 5-bromo-7-azaindolin-2-one derivatives | A549 (Lung) | 3.103 - 65.054 | [5] |
| 5-bromo-7-azaindolin-2-one derivatives | Skov-3 (Ovarian) | 3.721 - >50 | [5] |
| 5-bromo-7-azaindolin-2-one derivatives | HepG2 (Liver) | 2.357 - 49.036 | [5] |
| Compound 3a | HepG2, A549, MCF-7 | Most powerful of series | [6] |
This table highlights the potential of the 5-bromoindole scaffold in cancer therapy and suggests that this compound analogs may also exhibit activity against EGFR and other kinases.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound analogs.
General Synthesis of Indole-2-Carboxylic Acid Analogs
A general synthetic route to substituted indole-2-carboxylic acids often involves the Fischer indole synthesis or other cyclization strategies, followed by functional group manipulations. The synthesis of this compound would likely start from a correspondingly substituted aniline derivative.
Workflow for the Synthesis of Substituted Indole-2-Carboxylic Acids
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Predicted In Vitro and In Vivo Activity of 7-Bromo-5-Chloro-1H-indole-2-carboxylic Acid Based on Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific experimental data on the in vitro and in vivo activity of 7-bromo-5-chloro-1H-indole-2-carboxylic acid is not available in the public domain. This guide provides a comparative analysis based on the reported activities of structurally related 5-bromo- and 5-chloro-1H-indole-2-carboxylic acid derivatives to forecast the potential biological profile of the title compound.
Introduction
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Halogenation of the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. This guide explores the anticipated biological activities of the novel compound, this compound, by examining the established in vitro and in vivo data of its mono-halogenated analogs. The primary focus is on anticancer activities, particularly the inhibition of key signaling pathways such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Predicted Biological Activities: A Comparative Overview
Based on the structure-activity relationships of related compounds, this compound is predicted to exhibit potent antiproliferative and anti-angiogenic properties. The presence of two electron-withdrawing halogen atoms on the indole ring is expected to influence its interaction with biological targets.
In Vitro Activity of Analogous Compounds
Derivatives of 5-bromo- and 5-chloro-1H-indole-2-carboxylic acid have demonstrated significant in vitro activity against a variety of cancer cell lines. The primary mechanisms of action involve the inhibition of crucial receptor tyrosine kinases, leading to cell cycle arrest and apoptosis.
Antiproliferative Activity
The following table summarizes the reported antiproliferative activities of selected 5-bromo- and 5-chloro-indole-2-carboxylic acid derivatives against various human cancer cell lines.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-indole-2-carboxylic acid | Hydrazone Derivative (5BDBIC) | HepG2 (Liver) | 14.3 | [1] |
| Carbothioamide Derivative (3a) | HepG2 (Liver), A549 (Lung), MCF-7 (Breast) | Potent activity reported | [2] | |
| 5-Chloro-indole-2-carboxylic acid | Carboxamide Derivative (5f) | A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreas), HT-29 (Colon) | GI50 = 0.029 | [3] |
| Carboxamide Derivative (5g) | A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreas), HT-29 (Colon) | GI50 = 0.038 | [3] |
Enzyme Inhibition
Derivatives of these indole-2-carboxylic acids have been shown to be potent inhibitors of EGFR and VEGFR-2, key regulators of tumor growth and angiogenesis.
| Compound Type | Derivative | Target Enzyme | IC50 (nM) | Reference |
| 5-Chloro-indole-2-carboxylic acid | Carboxamide Derivative (5f) | EGFRWT | 85 | [3] |
| Carboxamide Derivative (5f) | EGFRT790M | 9.5 | [3] | |
| Carboxamide Derivative (5g) | EGFRWT | 68 | [3] | |
| Carboxamide Derivative (5g) | EGFRT790M | 11.9 | [3] |
Signaling Pathways
The anticancer activity of these indole derivatives is primarily attributed to their ability to inhibit the EGFR and VEGFR-2 signaling pathways. Inhibition of these pathways disrupts downstream signaling cascades that are critical for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by indole derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of future studies on this compound.
Representative Synthesis of a Di-halogenated Indole-2-carboxylic Acid
While a specific protocol for this compound is not available, a general approach can be extrapolated from the Fischer indole synthesis and subsequent electrophilic halogenation.
Step 1: Fischer Indole Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate The synthesis would begin with the reaction of (4-chlorophenyl)hydrazine with ethyl pyruvate under acidic conditions (e.g., polyphosphoric acid or sulfuric acid in ethanol) to yield ethyl 5-chloro-1H-indole-2-carboxylate.
Step 2: Electrophilic Bromination The resulting ethyl 5-chloro-1H-indole-2-carboxylate would then be subjected to electrophilic bromination. A suitable brominating agent, such as N-bromosuccinimide (NBS) in a solvent like dichloromethane or carbon tetrachloride, would be used. The reaction would likely require a catalyst, such as a Lewis acid, to facilitate the introduction of the bromine atom at the 7-position of the indole ring.
Step 3: Hydrolysis Finally, the ethyl ester of 7-bromo-5-chloro-1H-indole-2-carboxylate would be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like ethanol or methanol, followed by acidification.
In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., derivatives of this compound) and incubated for 48-72 hours.[4]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[6][7]
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
The inhibitory activity of the compound against EGFR and VEGFR-2 can be determined using various commercially available kinase assay kits, often based on a fluorescence resonance energy transfer (FRET) or luminescence-based format.
-
Reaction Setup: The kinase, substrate, ATP, and various concentrations of the inhibitor are combined in a suitable buffer in a 96- or 384-well plate.
-
Incubation: The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Detection: A detection reagent is added that specifically recognizes the phosphorylated substrate. The signal (fluorescence or luminescence) is measured using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: General experimental workflow for the evaluation of indole derivatives.
In Vivo Activity: A Prospective Outlook
While specific in vivo data for this compound or its close analogs are scarce, the potent in vitro activities of related compounds suggest potential for in vivo efficacy in preclinical cancer models.
General Protocol for a Xenograft Tumor Model
A subcutaneous xenograft model in immunocompromised mice is a standard method to evaluate the in vivo antitumor activity of a compound.
-
Cell Implantation: Human cancer cells (e.g., A549 or HepG2) are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[8]
-
Compound Administration: The mice are randomized into control and treatment groups. The test compound is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (width² x length)/2.
-
Efficacy and Toxicity Assessment: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Toxicity is assessed by monitoring body weight, clinical signs, and, upon study termination, histopathological analysis of major organs.
Conclusion
Based on the compelling in vitro data from structurally similar 5-bromo- and 5-chloro-1H-indole-2-carboxylic acid derivatives, it is reasonable to predict that this compound will exhibit significant potential as an anticancer agent. Its di-halogenated structure may offer unique interactions with target enzymes like EGFR and VEGFR-2, potentially leading to enhanced potency and a distinct pharmacological profile. Further investigation, beginning with its chemical synthesis and comprehensive in vitro screening, is warranted to validate these predictions and explore its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such research endeavors.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid and Its Progenitors in Oncological and Antiviral Research
For Immediate Publication
[City, State] – [Date] – In the landscape of drug discovery, the indole-2-carboxylic acid scaffold has emerged as a privileged structure, serving as a foundational blueprint for a multitude of therapeutic agents. The strategic addition of halogen atoms to this core has been a key strategy in medicinal chemistry to modulate pharmacological properties. This guide presents a comprehensive benchmark of 7-bromo-5-chloro-1H-indole-2-carboxylic acid against its parent compounds: indole-2-carboxylic acid, 5-chloro-1H-indole-2-carboxylic acid, and 7-bromo-1H-indole-2-carboxylic acid. This analysis is supported by available experimental data and detailed research protocols to provide a valuable resource for researchers, scientists, and professionals in drug development.
The introduction of chloro and bromo substituents to the indole ring significantly influences the electron distribution and lipophilicity of the molecule, which in turn can enhance binding affinities to target proteins and improve pharmacokinetic profiles. This comparative guide explores the biological activities of these compounds, with a particular focus on their roles as inhibitors of key enzymes in cancer and viral diseases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and HIV-1 Integrase.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for this compound and its parent compounds against various biological targets. It is important to note that the data presented has been compiled from different studies, and direct comparisons should be made with caution. The experimental conditions under which these values were obtained are detailed in the Experimental Protocols section.
Table 1: Comparative Inhibitory Activity against HIV-1 Integrase
| Compound | Target | IC50 (µM) |
| Indole-2-carboxylic acid | HIV-1 Integrase (Strand Transfer) | 32.37[1] |
| 5-Chloro-1H-indole-2-carboxylic acid | HIV-1 Integrase (Strand Transfer) | Data Not Available |
| 7-Bromo-1H-indole-2-carboxylic acid | HIV-1 Integrase (Strand Transfer) | Data Not Available |
| This compound | HIV-1 Integrase (Strand Transfer) | Data Not Available |
IC50: The half maximal inhibitory concentration.
Table 2: Comparative Inhibitory Activity of Derivatives against Oncological Kinase Targets
| Parent Compound of Derivative | Derivative Structure | Target | IC50 (nM) |
| 5-Chloro-1H-indole-2-carboxylic acid | Indole-2-carboxamide derivative | VEGFR-2 | 2.15 ± 0.20[2] |
| 5-Chloro-1H-indole-2-carboxylic acid | Indole-2-carboxamide derivative with CH₂OH | VEGFR-2 | 1.10[2] |
| 5-Bromo-1H-indole-2-carboxylic acid | Hydrazone derivative | VEGFR-2 | Not explicitly quantified, but noted as potent inhibitors |
IC50: The half maximal inhibitory concentration. Note: The data for the derivatives are presented to infer the potential activity enhancement by halogenation, as direct data for the parent compounds against these specific targets was not available in the reviewed literature.
Experimental Protocols
To facilitate reproducible research and further comparative studies, detailed methodologies for key experiments are provided below.
HIV-1 Integrase Strand Transfer Assay
This assay is designed to measure the inhibition of the strand transfer step of HIV-1 integrase, a critical process in the viral replication cycle.
Materials:
-
Recombinant HIV-1 Integrase enzyme
-
Donor DNA (biotin-labeled oligonucleotide)
-
Acceptor DNA (unlabeled oligonucleotide)
-
Assay buffer (e.g., MOPS, DTT, MgCl₂, NaCl)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-coated microplates
-
Detection antibody (e.g., anti-digoxigenin-HRP conjugate if acceptor is digoxigenin-labeled)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Plate reader
Procedure:
-
Coat streptavidin-coated microplates with the biotin-labeled donor DNA.
-
Wash the plates to remove unbound DNA.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the recombinant HIV-1 integrase enzyme to the wells, followed by the test compounds.
-
Incubate to allow for enzyme-inhibitor interaction.
-
Initiate the strand transfer reaction by adding the acceptor DNA.
-
Incubate to allow the integration reaction to proceed.
-
Wash the plates to remove unreacted components.
-
Add the detection antibody and incubate.
-
Wash the plates and add the HRP substrate.
-
Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and determine the IC50 values.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ATP
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
Add the recombinant VEGFR-2 kinase and the kinase substrate to the wells of a 96-well plate.
-
Add the test compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature to allow for phosphorylation.
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. A higher luminescence signal indicates greater inhibition of kinase activity.
-
Calculate the percent inhibition and determine the IC50 values.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Inhibition of HIV-1 Integrase Strand Transfer by Indole-2-Carboxylic Acid Derivatives.
Caption: Inhibition of the VEGFR-2 Signaling Pathway by Halogenated Indole-2-Carboxylic Acid Derivatives.
Caption: General Experimental Workflow for the Evaluation of Novel Indole-2-Carboxylic Acid Derivatives.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for . Handling 7-bromo-5-chloro-1H-indole-2-carboxylic acid
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 7-bromo-5-chloro-1H-indole-2-carboxylic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring personal safety and environmental compliance in the laboratory.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as an irritant that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1]
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles or a full-face shield | Must meet ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashing or dust generation.[2] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and dispose of them properly after handling the chemical.[2] |
| Body | Laboratory coat | A flame-resistant lab coat, such as Nomex®, should be fully buttoned to provide maximum skin coverage.[2] |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator with a particulate filter (e.g., N95) is essential when working with the solid compound, especially if there is a potential for dust generation.[2][3] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[2][4] |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural steps for the safe handling of this compound in a laboratory setting.
Pre-Experiment Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.
-
PPE Check: Ensure all required PPE is available, in good condition, and worn correctly.[2]
-
Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: Verify that an eyewash station and safety shower are accessible and operational.[6]
Experimental Workflow
Caption: A flowchart illustrating the key stages for handling this compound.
Detailed Handling Steps
-
Weighing the Compound:
-
Tare a clean, dry weighing vessel on an analytical balance inside the chemical fume hood.
-
Carefully transfer the required amount of this compound to the vessel, minimizing dust generation.
-
Close the primary container immediately after use.
-
-
Dissolution and Reaction:
-
If dissolving the compound, add the solvent slowly to the vessel containing the solid.
-
If using in a reaction, add it to the reaction vessel as per the established experimental protocol.
-
Ensure continuous stirring to facilitate dissolution or reaction.
-
-
Post-Experiment Cleanup:
-
Quench any ongoing reactions safely.
-
Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and compatible hazardous waste container. | Collect unreacted compound and any contaminated disposable materials (e.g., gloves, weighing paper). |
| Liquid Waste | Labeled, sealed, and compatible hazardous waste container for halogenated organic waste. | Collect all solutions containing the compound and contaminated solvents. |
| Sharps | Puncture-resistant sharps container. | Dispose of any contaminated needles or other sharps immediately. |
Disposal Workflow
Caption: A step-by-step process for the proper disposal of this compound waste.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with the chemical name, concentration, and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Do not pour this chemical down the drain.[6][8]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[9] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[9] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water.[9] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.[7] |
References
- 1. aksci.com [aksci.com]
- 2. ehs.ucsf.edu [ehs.ucsf.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. fishersci.com [fishersci.com]
- 6. afgsci.com [afgsci.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

